Cholecystokinin (27-32)-amide
Description
Properties
CAS No. |
86367-90-0 |
|---|---|
Molecular Formula |
C36H48N8O12S3 |
Molecular Weight |
881.0 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C36H48N8O12S3/c1-57-13-11-26(42-32(47)24(37)15-20-7-9-22(10-8-20)56-59(53,54)55)33(48)40-19-31(46)41-28(16-21-18-39-25-6-4-3-5-23(21)25)35(50)43-27(12-14-58-2)34(49)44-29(36(51)52)17-30(38)45/h3-10,18,24,26-29,39H,11-17,19,37H2,1-2H3,(H2,38,45)(H,40,48)(H,41,46)(H,42,47)(H,43,50)(H,44,49)(H,51,52)(H,53,54,55)/t24-,26-,27-,28-,29-/m0/s1 |
InChI Key |
HIRMDVHAEYTUSH-CISYKLKFSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)OS(=O)(=O)O)N |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)OS(=O)(=O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XMGWMN |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cholecystokinin (27-32)-amide; Cholecystokinin (27-32)-NH2; |
Origin of Product |
United States |
Foundational & Exploratory
Cholecystokinin (27-32)-amide: A Technical Guide to its Function as a Cholecystokinin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholecystokinin (27-32)-amide, a hexapeptide fragment of cholecystokinin (CCK), primarily functions as a competitive antagonist at cholecystokinin receptors. Its biological activity is notably dependent on the tissue and species, exhibiting properties ranging from a full antagonist to a partial agonist. This technical guide provides an in-depth analysis of the function of this compound, including its interaction with CCK receptors, its impact on intracellular signaling pathways, and detailed methodologies for its experimental investigation. Quantitative data on its binding affinity and potency are presented, alongside standardized protocols for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of its molecular pharmacology.
Introduction
Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system, mediating its effects through two G-protein coupled receptors: the CCK-A (CCK1) and CCK-B (CCK2) receptors.[1] These receptors are involved in a myriad of physiological processes, including pancreatic enzyme secretion, gallbladder contraction, satiety signaling, anxiety, and pain perception.[2] this compound, also known as CCK-6, is a C-terminal fragment of CCK that has been identified as a modulator of CCK receptor activity.[3] This document serves as a comprehensive technical resource on the function and experimental characterization of this compound.
Molecular Function and Receptor Interaction
This compound acts as a competitive antagonist at CCK receptors, although its pharmacological profile can vary.[3][4] In dispersed acini from guinea pig pancreas, it functions as a full antagonist, inhibiting CCK-stimulated amylase secretion without intrinsic stimulatory activity. Conversely, in pancreatic acini from mice or rats, this compound displays partial agonist activity, capable of stimulating amylase secretion, albeit to a lesser extent than the full agonist CCK-8.
The binding affinity of this compound and its derivatives to CCK receptors has been quantified in various studies. The available data indicates a generally lower affinity compared to potent, selective antagonists.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its derivatives.
Table 1: Receptor Binding Affinity
| Compound | Receptor/Cell Line | Radioligand | Assay Type | IC50 (nM) | Citation |
| CBZ-CCK(27-32)-NH2 | SCLC Cells (likely CCK-B) | ¹²⁵I-CCK-8 | Competitive Binding | 100,000 | [5] |
Note: SCLC stands for Small Cell Lung Cancer. The high IC50 value suggests a low binding affinity.
Table 2: Functional Potency
| Compound | Tissue/Cell Type | Assay | Effect | Potency | Citation |
| This compound | Guinea Pig Pancreatic Acini | Amylase Secretion | Antagonist | - | |
| This compound | Mouse/Rat Pancreatic Acini | Amylase Secretion | Partial Agonist | - | |
| This compound | SCLC Cells | Intracellular Ca²⁺ Mobilization | Inactive (no elevation) | - |
Signaling Pathways
CCK receptors are coupled to the Gq alpha subunit of heterotrimeric G-proteins.[1] Agonist binding initiates a signaling cascade that involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). As a competitive antagonist, this compound blocks the binding of CCK to its receptor, thereby inhibiting the initiation of this signaling pathway.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for CCK receptors.
Materials:
-
Cell membranes expressing CCK-A or CCK-B receptors
-
Radioligand (e.g., ¹²⁵I-CCK-8)
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Methodology:
-
Prepare serial dilutions of unlabeled this compound in binding buffer.
-
In a 96-well plate, add a constant concentration of radioligand to each well.
-
Add the serial dilutions of unlabeled this compound to the wells.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of unlabeled CCK-8.
-
Calculate the IC50 value by non-linear regression analysis of the competition curve.
Amylase Release Assay from Pancreatic Acini
This protocol describes a functional assay to measure the effect of this compound on amylase secretion from isolated pancreatic acini.
Materials:
-
Isolated pancreatic acini
-
Krebs-Ringer-HEPES (KRH) buffer
-
CCK-8 (agonist)
-
This compound
-
Amylase activity assay kit
-
Spectrophotometer
Methodology:
-
Isolate pancreatic acini from guinea pig, rat, or mouse.
-
Pre-incubate the acini in KRH buffer.
-
For antagonist studies, add varying concentrations of this compound to the acini and incubate for a short period.
-
Add a fixed concentration of CCK-8 to stimulate amylase release. For partial agonist studies, add varying concentrations of this compound alone.
-
Incubate at 37°C for a defined time (e.g., 30 minutes).
-
Terminate the incubation by centrifugation to pellet the acini.
-
Collect the supernatant containing the secreted amylase.
-
Measure the amylase activity in the supernatant using a commercial assay kit and a spectrophotometer.
-
Express amylase release as a percentage of the total cellular amylase content.
Intracellular Calcium Measurement
This protocol details the measurement of intracellular calcium mobilization to assess the antagonistic effect of this compound.
Materials:
-
Cultured cells expressing CCK receptors (e.g., SCLC cells)
-
Fura-2 AM (calcium indicator dye)
-
Hanks' Balanced Salt Solution (HBSS)
-
CCK-8 (agonist)
-
This compound
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
Methodology:
-
Load the cells with Fura-2 AM by incubating them with the dye in HBSS.
-
Wash the cells to remove extracellular dye.
-
Place the cells in the fluorescence measurement instrument.
-
Establish a baseline fluorescence reading.
-
Add this compound to the cells and incubate.
-
Add CCK-8 to stimulate an increase in intracellular calcium.
-
Continuously record the fluorescence emission at two excitation wavelengths (typically 340 nm and 380 nm).
-
Calculate the ratio of the fluorescence intensities (340/380 nm) to determine the relative change in intracellular calcium concentration.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the cholecystokinin system. Its function as a competitive antagonist, with noted species and tissue-specific partial agonism, allows for the nuanced dissection of CCK receptor-mediated pathways. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize and characterize this important peptide fragment in their studies. Further research is warranted to delineate its precise binding affinities at CCK-A and CCK-B receptors and to explore its potential therapeutic applications.
References
- 1. Cholecystokinin receptor - Wikipedia [en.wikipedia.org]
- 2. Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorbyt.com [biorbyt.com]
- 4. researchgate.net [researchgate.net]
- 5. CCK antagonists interact with CCK-B receptors on human small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cholecystokinin (27-32)-amide: A Technical Guide to its Function as a CCK Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and central nervous system, mediating its effects through two G protein-coupled receptors: CCK1 and CCK2.[1] The dysregulation of CCK signaling has been implicated in various physiological and pathological processes, making CCK receptors attractive targets for therapeutic intervention.[2] Cholecystokinin (27-32)-amide, a C-terminal fragment of CCK, has been identified as a competitive antagonist of CCK receptors.[3][4] This technical guide provides an in-depth overview of this compound, focusing on its antagonistic properties, the signaling pathways it modulates, and the experimental protocols used for its characterization.
Quantitative Data
The antagonistic potency of this compound and its derivatives has been quantified in various studies. The following tables summarize the available quantitative data, providing a comparative overview of its binding affinity and inhibitory concentration.
| Compound | Receptor | Assay Type | Radioligand | Tissue/Cell Line | IC50 | Reference |
| This compound | CCK | Inhibition of 125I-CCK-33 binding | 125I-CCK-33 | Rat pancreatic tissue | 3.5 µM | [5] |
| CBZ-CCK(27-32)-NH2 | CCK-B | Inhibition of 125I-CCK-8 binding | 125I-CCK-8 | Small Cell Lung Cancer (SCLC) cells | 100,000 nM | [6] |
Table 1: Inhibitory Concentration (IC50) of this compound and its derivative.
| Ligand | Receptor | Approximate Ki |
| CCK-8 | CCK1 | 0.6-1 nM |
| Gastrin | CCK1 | >1000 nM |
| CCK-8 | CCK2 | 0.3-1 nM |
| Gastrin | CCK2 | 0.3-1 nM |
Table 2: Comparative Binding Affinities (Ki) of endogenous ligands for CCK receptors.[7]
CCK Receptor Signaling Pathways
CCK receptors, upon activation by agonists like CCK-8, trigger a cascade of intracellular signaling events. As an antagonist, this compound blocks these pathways. The primary signaling mechanisms for both CCK1 and CCK2 receptors are depicted below.
CCK1 Receptor Signaling Pathway
Activation of the CCK1 receptor predominantly couples to Gq/11 proteins, leading to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). The CCK1 receptor can also couple to Gs, activating adenylyl cyclase and increasing cAMP levels.
References
- 1. Cholecystokinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Nuances of Cholecystokinin (27-32)-amide: A Guide to its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the C-terminal hexapeptide amide of cholecystokinin, CCK (27-32)-amide (Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-NH₂). This fragment, while lacking the C-terminal Phenylalanine of the highly active CCK-8, serves as a potent cholecystokinin (CCK) receptor antagonist. Understanding the intricate relationship between its structure and biological activity is paramount for the rational design of novel CCK receptor ligands with therapeutic potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways.
Core Principles of CCK (27-32)-amide Structure-Activity Relationship
The C-terminal region of cholecystokinin is a critical determinant of its biological activity. The hexapeptide CCK (27-32)-amide has been identified as a competitive antagonist at CCK receptors. The removal of the C-terminal phenylalanine residue is a key modification that shifts the peptide from an agonist to an antagonist. The sulfated tyrosine residue at position 27 remains a crucial element for receptor interaction.
Quantitative Structure-Activity Relationship Data
The following table summarizes the binding affinities and antagonist activities of CCK (27-32)-amide and its analogs for guinea pig pancreatic (peripheral, predominantly CCK-A) and brain (central, predominantly CCK-B) receptors. The data is extracted from studies on related derivatives, providing insights into the importance of specific residues and modifications.
| Compound/Analog | Modification | Pancreatic Receptor Binding Affinity (Ki, nM) | Brain Receptor Binding Affinity (Ki, nM) | Pancreatic Antagonist Activity (pA₂) |
| Boc-[Nle²⁸,Orn(Z)³¹]CCK₂₇₋₃₂ | Nle at 28, Orn(Z) at 31 | 200 ± 20 | 1000 ± 100 | 6.63 |
| Boc-[Orn(Z)³¹]CCK₃₀₋₃₂ | N-terminal truncation, Orn(Z) at 31 | 200 ± 20 | 1000 ± 100 | 6.63 |
| Boc-Trp-Orn(Z)-Asp-NH₂ | Truncated analog | 200 ± 20 | 1000 ± 100 | 6.63 |
Data adapted from Marseigne et al., J. Med. Chem. 1988, 31, 966-970.[1] Ki values represent the concentration of the compound that inhibits 50% of the specific binding of [³H]pCCK-8. pA₂ values represent the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the concentration-response curve of the agonist.
Key Signaling Pathways
Cholecystokinin receptors are G-protein coupled receptors (GPCRs) that mediate their effects through various intracellular signaling cascades. The primary signaling pathways for CCK1 (CCK-A) and CCK2 (CCK-B) receptors are depicted below.
Caption: CCK1 Receptor Signaling Cascade.
Caption: CCK2 Receptor Signaling Cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. The following are outlines of key experimental protocols used in the characterization of CCK (27-32)-amide and its analogs.
Radioligand Binding Assay on Pancreatic and Brain Membranes
This protocol is used to determine the binding affinity (Ki) of test compounds for CCK receptors.
Caption: Radioligand Binding Assay Workflow.
Methodology:
-
Membrane Preparation: Guinea pig pancreas or brain tissues are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.
-
Incubation: Membranes are incubated with a fixed concentration of radiolabeled CCK ligand (e.g., [³H]pCCK-8) and varying concentrations of the unlabeled test compound. The incubation is typically carried out at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data. The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Amylase Release Assay from Pancreatic Acini
This functional assay is used to determine the agonist or antagonist activity of test compounds on CCK receptors in a physiologically relevant system.
Caption: Amylase Release Assay Workflow.
Methodology:
-
Preparation of Dispersed Pancreatic Acini: Pancreatic tissue from guinea pigs is digested with collagenase to obtain a suspension of isolated pancreatic acini. The acini are then washed and resuspended in an appropriate incubation buffer.
-
Incubation: Aliquots of the acinar suspension are incubated with varying concentrations of a CCK agonist (e.g., CCK-8) in the presence or absence of different concentrations of the test antagonist compound. The incubation is carried out at 37°C for a specified time (e.g., 30 minutes).
-
Separation: The incubation is stopped by centrifugation to pellet the acini.
-
Amylase Measurement: The amylase activity in the supernatant is measured using a colorimetric or fluorometric assay.
-
Data Analysis: The amount of amylase released is expressed as a percentage of the total amylase content in the acini. Dose-response curves for the agonist in the presence and absence of the antagonist are constructed. For competitive antagonists, the pA₂ value is determined from a Schild plot, which provides a measure of the antagonist's potency.
Conclusion
The structure-activity relationship of CCK (27-32)-amide highlights the critical role of the C-terminal region of cholecystokinin in receptor interaction and functional activity. The absence of the C-terminal phenylalanine residue is a key determinant of its antagonist properties. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of gastroenterology and neuroscience, facilitating the design and development of novel and selective CCK receptor modulators for therapeutic applications. The visualization of the intricate signaling pathways further aids in understanding the downstream consequences of receptor modulation.
References
In-Depth Technical Guide: Biological Properties of the Hexapeptide CCK-27-32-Amide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological properties of the hexapeptide CCK-27-32-amide, a C-terminal fragment of cholecystokinin (CCK). This document synthesizes available data on its receptor binding, signaling mechanisms, and physiological effects, presenting quantitative data in structured tables for comparative analysis. Detailed experimental methodologies for key cited assays are provided, along with visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's pharmacological profile. CCK-27-32-amide, specifically the N-terminally protected form Z-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-NH2, has been identified as a potent cholecystokinin receptor antagonist.[1] Its ability to counteract the effects of CCK in both the central nervous system and the periphery underscores its potential as a valuable tool in physiological research and as a lead compound in drug development.
Introduction
Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter involved in a myriad of physiological processes, including digestion, satiety, and anxiety. Its actions are mediated through two G-protein coupled receptor subtypes: CCK-A (alimentary) and CCK-B (brain). The hexapeptide CCK-27-32-amide, representing the amino acid sequence Tyr(SO3H)-Met-Gly-Trp-Met-Asp-NH2, is a significant fragment of the full-length CCK peptide. Early research into the structure-activity relationships of CCK identified this C-terminal region as critical for receptor interaction. This guide focuses on the biological characteristics of this hexapeptide, with a particular emphasis on its antagonistic properties at CCK receptors.
Receptor Binding and Affinity
CCK-27-32-amide and its derivatives have been evaluated for their ability to bind to CCK-A and CCK-B receptors. While precise Ki or IC50 values for the unmodified CCK-27-32-amide are not extensively documented in readily available literature, studies on closely related analogs provide significant insights into its binding characteristics. The N-terminally protected derivative, Z-CCK-27-32-NH2, has been described as a potent CCK receptor antagonist.[1]
One study provided a relative potency for CBZ-CCK-27-32-NH2, indicating it is approximately 300-fold less potent than the selective CCK-B antagonist L-365,260 and 30-fold less potent than the CCK-A antagonist L-364,718 at inhibiting binding to CCK-B receptors.[2] Another study on derivatives of CCK-(26-32) reported that CCK-(26-32)-NH2 competitively inhibited the binding of 125I-cholecystokinin to pancreatic acini (a source of CCK-A receptors).
Table 1: Comparative Binding Affinities of CCK-27-32-Amide Analogs and Other CCK Ligands
| Compound | Receptor Subtype | IC50 / Relative Potency | Tissue/Cell Line | Reference |
| CBZ-CCK-27-32-NH2 | CCK-B | ~300-fold less potent than L-365,260 | Guinea Pig Chief Cells | [2] |
| CCK-(26-32)-NH2 | CCK-A | IC50 ≈ 5 µM (for binding inhibition) | Guinea Pig Pancreatic Acini |
Note: Data for CCK-27-32-amide is limited; values for closely related analogs are presented for comparative purposes.
Signaling Pathways
CCK receptors are classical G-protein coupled receptors (GPCRs). The CCK-A and CCK-B subtypes are known to primarily couple to the Gq family of G-proteins.[3] Activation of these receptors by an agonist leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). As a competitive antagonist, CCK-27-32-amide is expected to block these downstream signaling events by preventing the binding of endogenous CCK or other agonists to the receptor. It does not initiate a signal itself but occupies the binding site, thereby inhibiting the agonist-induced cascade.
Caption: Antagonistic action of CCK-27-32-amide on the CCK receptor signaling pathway.
Physiological Effects and Experimental Data
Inhibition of Gastrin-Induced Acid Secretion
Z-CCK-27-32-NH2 has been shown to inhibit gastrin-induced acid secretion in vivo in rats.[1] This effect is likely mediated by the blockade of CCK-B receptors on enterochromaffin-like (ECL) cells and parietal cells in the gastric mucosa.
Table 2: Effect of Z-CCK-27-32-NH2 on Gastrin-Induced Acid Secretion
| Experimental Model | Agonist | Antagonist | Effect | Reference |
| Rat | Gastrin | Z-CCK-27-32-NH2 | Inhibition of acid secretion | [1] |
Antagonism of CCK-8 Effects in the Central Nervous System
The hexapeptide has been demonstrated to antagonize the actions of the C-terminal octapeptide of cholecystokinin (CCK-8) in the central nervous system.[1] CCK-8 administered centrally can influence dopamine release and induce satiety.[4][5] The antagonistic action of CCK-27-32-amide suggests its ability to cross the blood-brain barrier to some extent or its effectiveness when administered directly into the CNS.
Table 3: Central Nervous System Effects of CCK-27-32-Amide
| Experimental Model | Agonist | Antagonist | Observed Effect of Antagonist | Reference |
| Rat (in vivo) | CCK-8 | Z-CCK-27-32-NH2 | Antagonism of CCK-8 action | [1] |
Experimental Protocols
Radioligand Binding Assay for CCK Receptors
Objective: To determine the binding affinity of CCK-27-32-amide for CCK-A and CCK-B receptors.
Materials:
-
Cell membranes prepared from cell lines expressing either human CCK-A or CCK-B receptors.
-
Radioligand: [125I]CCK-8 or other suitable high-affinity radiolabeled CCK analog.
-
CCK-27-32-amide (test compound).
-
Non-specific binding control: High concentration of unlabeled CCK-8 (e.g., 1 µM).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes (20-50 µg protein) with a fixed concentration of radioligand (e.g., 25-50 pM) and varying concentrations of CCK-27-32-amide in the binding buffer.
-
For total binding, incubate membranes with radioligand only.
-
For non-specific binding, incubate membranes with radioligand and a high concentration of unlabeled CCK-8.
-
Incubate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Model for Antagonism of CCK-8 Induced Effects in the CNS
Objective: To assess the ability of CCK-27-32-amide to antagonize CCK-8-induced behavioral changes (e.g., satiety) in rodents.
Materials:
-
Adult male Wistar rats with surgically implanted intracerebroventricular (ICV) cannulae.
-
CCK-8 solution for ICV injection.
-
CCK-27-32-amide solution for ICV or peripheral administration.
-
Vehicle control (e.g., sterile saline).
-
Food pellets for ad libitum access.
-
Automated feeding monitoring system.
Procedure:
-
Acclimatize rats to the experimental setup and handling.
-
Fast the animals for a predetermined period (e.g., 12-24 hours) to ensure motivation to eat.
-
Administer CCK-27-32-amide (or vehicle) via the desired route (e.g., ICV or intraperitoneal) at a specific time before the presentation of food.
-
After the pretreatment period, administer CCK-8 (or vehicle) via the ICV route.
-
Immediately after the CCK-8 injection, provide the rats with pre-weighed food pellets.
-
Monitor and record food intake at regular intervals (e.g., 30, 60, 120 minutes).
-
Analyze the data to compare food intake between the different treatment groups (Vehicle, CCK-8 alone, CCK-27-32-amide + CCK-8, CCK-27-32-amide alone).
-
A significant reversal of the CCK-8-induced reduction in food intake by CCK-27-32-amide indicates central antagonist activity.
Caption: Experimental workflow for assessing CNS antagonism of CCK-8-induced satiety.
Conclusion
The hexapeptide CCK-27-32-amide, particularly in its N-terminally protected form, serves as a noteworthy competitive antagonist of cholecystokinin receptors. Its ability to inhibit key physiological actions of CCK, such as gastrin-induced acid secretion and centrally-mediated satiety, highlights its significance as a research tool. While the available quantitative binding data is somewhat limited and often derived from related analogs, the collective evidence strongly supports its antagonistic profile. Further research to delineate its precise binding affinities for CCK-A and CCK-B receptors and to explore its therapeutic potential is warranted. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to further investigate the biological properties of this intriguing hexapeptide.
References
- 1. Synthesis of Z-CCK-27-32-NH2, Z-Tyr(SO-3)-Met-Gly-Trp-Met-Asp-NH2, a cholecystokinin receptor antagonist and an inhibitor of gastrin-induced acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brain CCK-B receptors mediate the suppression of dopamine release by cholecystokinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracerebroventricular injections of cholecystokinin octapeptide suppress feeding in rats--pharmacological characterization of this action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Cholecystokinin (27-32)-amide: An Antagonist in the Study of Satiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecystokinin (CCK) is a crucial peptide hormone in the regulation of food intake, acting as a key physiological satiety signal.[1] Its C-terminal fragments, particularly CCK-8, have been extensively studied for their potent anorectic effects, mediated primarily through the CCK-A receptor.[2][3] This technical guide focuses on a specific fragment, Cholecystokinin (27-32)-amide (also referred to as CCK-6), and its role in the complex mechanisms of satiety. Contrary to inducing satiety, the available scientific literature consistently characterizes CCK (27-32)-amide as a competitive antagonist of CCK receptors.[4][5][6] This guide will provide an in-depth analysis of its antagonistic properties and its application as a tool to investigate the physiological pathways of satiety.
Mechanism of Action: A Competitive Antagonist
This compound functions by binding to CCK receptors, thereby blocking the binding of agonist molecules like CCK-8 and endogenous CCK. This antagonism prevents the initiation of the signaling cascade that leads to the sensation of satiety. In studies on guinea pig pancreatic acini, CCK (27-32)-amide was shown to be a fully competitive cholecystokinin receptor antagonist.[6] It did not stimulate amylase secretion on its own but effectively antagonized the stimulatory effects of CCK agonists.[6][7] Interestingly, in mouse and rat pancreatic acini, it has been observed to act as a partial agonist for amylase secretion.[7][8] However, in the context of feeding behavior, its role as an antagonist is paramount.
The primary mechanism of CCK-induced satiety involves the activation of CCK-A receptors on vagal afferent neurons.[9][10] This signal is then transmitted to the nucleus of the solitary tract in the brainstem, contributing to meal termination.[11] CCK (27-32)-amide, by blocking these peripheral CCK-A receptors, can be used experimentally to attenuate or reverse the satiety effects of both exogenously administered and endogenously released CCK.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathway of CCK in inducing satiety and the experimental workflow for studying the antagonistic effects of this compound.
Diagram 1: CCK Satiety Signaling Pathway and the Antagonistic Action of CCK (27-32)-amide.
Diagram 2: Experimental Workflow for Investigating the Antagonistic Effects of CCK (27-32)-amide on Satiety.
Quantitative Data on Antagonistic Activity
While specific in-vivo data on the antagonism of satiety by this compound is not extensively detailed in publicly available literature, its antagonist potency can be inferred from in-vitro studies. The table below summarizes the nature of its activity in different experimental systems.
| Experimental System | Peptide Fragment | Observed Effect | Reference |
| Dispersed pancreatic acini (Guinea Pig) | CCK (27-32)-amide | Competitive antagonist of CCK-induced amylase secretion. | [6],[7] |
| Dispersed pancreatic acini (Mouse, Rat) | CCK (27-32)-amide | Partial agonist for amylase secretion. | [8],[7] |
| Desulfated CCK (27-32)-amide | CCK receptor antagonist. | [8] |
The partial agonist activity in rodents for amylase secretion highlights species-specific differences and the complexity of receptor-ligand interactions. However, for satiety, which is primarily mediated by neural pathways, the antagonistic properties at the CCK-A receptor are of greater significance.
Experimental Protocols
Detailed experimental protocols for assessing the antagonistic effects of this compound on satiety would typically involve the following methodologies:
1. In-vivo Food Intake Studies in Rodent Models:
-
Animal Models: Male Sprague-Dawley or Zucker rats are commonly used models in satiety research.[12] Mice are also frequently used.[13]
-
Acclimatization: Animals are individually housed and acclimatized to the specific feeding conditions (e.g., diet type, timing of food access) for several days before the experiment.
-
Drug Preparation and Administration: this compound and any CCK agonist (e.g., CCK-8) are dissolved in a suitable vehicle (e.g., sterile saline). Administration is typically via intraperitoneal (IP) injection.
-
Experimental Design: A common design involves at least four groups: (1) Vehicle control, (2) CCK agonist (to induce satiety), (3) CCK (27-32)-amide co-administered with the CCK agonist, and (4) CCK (27-32)-amide alone.
-
Measurement of Food Intake: Following a period of food deprivation (e.g., 17 hours), animals are injected with the respective treatments. A pre-weighed amount of food is then provided, and consumption is measured at regular intervals (e.g., 30, 60, and 120 minutes).
-
Data Analysis: The amount of food consumed (in grams) is recorded, and statistical analyses (e.g., ANOVA followed by post-hoc tests) are performed to compare the different treatment groups. An increase in food intake in the group receiving the antagonist and agonist compared to the agonist-only group would demonstrate the antagonistic effect on satiety.
2. In-vitro Receptor Binding Assays:
-
Preparation of Tissues: Pancreatic or brain tissues rich in CCK receptors are homogenized and cell membranes are prepared.
-
Radioligand Binding: A radiolabeled CCK agonist (e.g., ¹²⁵I-CCK-8) is incubated with the membrane preparations in the presence of varying concentrations of unlabeled CCK (27-32)-amide.
-
Quantification: The amount of bound radioactivity is measured, and the data are used to calculate the binding affinity (Ki) of CCK (27-32)-amide for the CCK receptors. This provides a quantitative measure of its ability to displace the natural ligand.
Conclusion
This compound is a valuable tool for researchers in the fields of physiology, pharmacology, and drug development. Its characterization as a CCK receptor antagonist allows for the detailed investigation of the physiological roles of endogenous CCK in satiety and other gastrointestinal functions. By blocking the action of CCK, this peptide fragment helps to elucidate the intricate signaling pathways that govern feeding behavior. Future research utilizing this compound could further refine our understanding of the CCK system and its potential as a therapeutic target for metabolic disorders.
References
- 1. The critical role of CCK in the regulation of food intake and diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Major biological actions of CCK--a critical evaluation of research findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCK-58 Elicits Both Satiety and Satiation in Rats while CCK-8 Elicits Only Satiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a cholecystokinin analogue with partial agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of sulfate ester in influencing biologic activity of cholecystokinin-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Roles of Cholecystokinin in the Nutritional Continuum. Physiology and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemistry, Cholecystokinin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. csbiochina.com [csbiochina.com]
A Technical Review of Cholecystokinin (27-32)-amide: A CCK Receptor Antagonist and its Therapeutic Prospects
Executive Summary: Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter that regulates a host of physiological processes, primarily through two G protein-coupled receptors, CCK1R and CCK2R. While CCK agonists have been explored for satiety and digestive functions, the targeted blockade of CCK receptors with antagonists offers a distinct therapeutic paradigm. Cholecystokinin (27-32)-amide, a C-terminal fragment of CCK, has been identified as a competitive antagonist of CCK receptors. This document provides a technical overview of its mechanism of action, summarizes its pharmacological data, details the signaling pathways it modulates, and explores its potential therapeutic applications in gastroenterology, oncology, and central nervous system disorders. Detailed experimental methodologies and workflow visualizations are provided for researchers in the field.
Introduction to the Cholecystokinin System
The cholecystokinin (CCK) system is a complex network involving peptide hormones and their corresponding receptors that plays a vital role in both the gastrointestinal (GI) tract and the central nervous system (CNS).
1.1. The CCK Peptide Family CCK is synthesized as a 115-amino acid preprohormone and is post-translationally processed into various biologically active forms, including CCK-58, CCK-33, CCK-22, and the most studied form, the C-terminal octapeptide CCK-8.[1] Full biological activity resides in the C-terminal heptapeptide, with a sulfated tyrosine residue being critical for high-affinity binding to the CCK1 receptor.[2]
1.2. CCK Receptors: CCK1R and CCK2R The physiological effects of CCK are mediated by two primary G protein-coupled receptor subtypes:
-
CCK1 Receptor (CCK1R, formerly CCK-A for 'alimentary'): Predominantly found in the periphery, including pancreatic acinar cells, the gallbladder, and enteric neurons.[3] It is crucial for regulating pancreatic enzyme secretion, gallbladder contraction, and satiety signaling.[4] CCK1R binds sulfated CCK with 500- to 1000-fold higher affinity than non-sulfated CCK or gastrin.[3]
-
CCK2 Receptor (CCK2R, formerly CCK-B for 'brain'): Abundant in the brain, where it is implicated in anxiety, panic, and memory.[3] It is also found on stomach D-cells and some tumor cells. The CCK2R binds both sulfated and non-sulfated CCK, as well as the related peptide gastrin, with similarly high affinity.
This compound: A Profile
2.1. Structure and Mechanism of Action this compound is a hexapeptide fragment of CCK. Studies have demonstrated that this fragment lacks the C-terminal phenylalanine residue essential for agonist activity.[5] Consequently, it acts as a competitive CCK receptor antagonist.[5][6] It binds to the CCK receptor but does not elicit a biological response, instead blocking the receptor and preventing the binding and action of endogenous agonists like CCK-8. This antagonistic action has been confirmed in functional assays, where it inhibits the binding of radiolabeled CCK and antagonizes CCK-induced amylase secretion from pancreatic acini.[5][6]
Receptor Binding and Pharmacology
The potency of a receptor antagonist is quantified by its binding affinity (Ki) or the concentration required for 50% inhibition (IC50) in competitive binding assays. While specific Ki values for CCK (27-32)-amide are not consistently reported across the literature, IC50 values demonstrate its antagonist properties. A modified version, CBZ-CCK(27-32)-NH2, was shown to inhibit ¹²⁵I-CCK-8 binding to small cell lung cancer cells (which express CCK2R) with an IC50 value of 100,000 nM.[3] Another study reported an IC50 of 3.5 µM (3,500 nM) for CCK(27-32)NH2 against ¹²⁵I-CCK-33 binding to rat pancreatic tissue (predominantly CCK1R).[7]
For context, this data is presented alongside other well-characterized CCK receptor ligands.
| Compound | Type | Receptor Target(s) | Reported IC50 / Ki | Citation |
| CCK (27-32)-amide | Antagonist | CCK1R | IC50: 3.5 µM | [7] |
| CBZ-CCK(27-32)-NH2 | Antagonist | CCK2R | IC50: 100 µM | [3] |
| CCK-8 (sulfated) | Agonist | CCK1R / CCK2R | Ki: ~1-2 nM | [3] |
| L-364,718 (Devazepide) | Antagonist | CCK1R selective | Ki: ~0.1 nM | [8] |
| L-365,260 | Antagonist | CCK2R selective | IC50: 0.2 nM | [3] |
| Proglumide | Antagonist | Non-selective | IC50: ~500 µM | [3] |
Table 1: Comparative binding affinities of CCK (27-32)-amide and other reference ligands at CCK receptors.
Modulation of CCK-Mediated Signaling Pathways
As a receptor antagonist, the primary role of CCK (27-32)-amide is to inhibit the downstream signaling cascades normally activated by CCK. The binding of CCK to its receptors initiates a complex network of intracellular signals.
4.1. CCK1R Signaling The CCK1R couples primarily to Gq/11 and Gs proteins. Activation of Gq leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). The Gs pathway involves the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP). CCK (27-32)-amide blocks these initial activation steps.
4.2. CCK2R Signaling The CCK2R also couples to Gq, initiating the calcium and PKC pathways. Additionally, its activation is strongly linked to mitogen-activated protein kinase (MAPK) cascades and the phosphoinositide 3-kinase (PI3K)/Akt pathway, which are involved in cell growth and proliferation. By blocking the CCK2R, CCK (27-32)-amide can inhibit these mitogenic signals.
Potential Therapeutic Applications
The antagonist properties of CCK (27-32)-amide and related compounds suggest therapeutic potential in conditions driven by excessive CCK receptor stimulation.
-
Gastroenterology: In conditions like acute pancreatitis, where premature activation of pancreatic enzymes is a key pathological feature, a CCK1R antagonist could be beneficial by reducing pancreatic stimulation.
-
Oncology: Certain tumors, such as small-cell lung cancer and medullary thyroid carcinoma, express high levels of CCK2R.[3] Gastrin, acting through this receptor, can be a potent growth factor for these cancers. A selective CCK2R antagonist could therefore serve as an anti-proliferative agent.
-
Central Nervous System Disorders: CCK, particularly through the CCK2R in the brain, is known to have anxiogenic (anxiety-producing) effects. Administration of CCK agonists can induce panic attacks in susceptible individuals. Consequently, CCK2R antagonists are being investigated for their potential as anxiolytic and anti-panic medications.[8]
Methodologies in CCK Receptor Research
The characterization of CCK receptor antagonists like CCK (27-32)-amide relies on a series of established experimental protocols.
6.1. Radioligand Binding Assays These assays are fundamental for determining the binding affinity of a compound.
-
Principle: A radiolabeled CCK analog (e.g., ¹²⁵I-CCK-8) is incubated with cells or membranes expressing the target CCK receptor. The assay measures the ability of a non-labeled test compound (the antagonist) to compete with the radioligand for binding to the receptor.
-
Protocol Outline:
-
Preparation: Culture cells (e.g., HEK293 transfected with CCK1R or CCK2R) or prepare membrane fractions from tissues (e.g., rat pancreas).[9]
-
Incubation: Incubate the cells/membranes with a fixed concentration of radioligand and varying concentrations of the test antagonist.[9]
-
Separation: Separate receptor-bound radioligand from free radioligand, typically by rapid filtration or washing.[9]
-
Quantification: Measure the radioactivity of the bound fraction using a gamma counter.
-
Analysis: Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
-
6.2. In Vitro Functional Assays These assays measure the biological response following receptor activation and are used to confirm whether a ligand is an agonist or an antagonist.
-
Calcium Mobilization Assay: For Gq-coupled receptors like CCK1R and CCK2R, agonist binding leads to an increase in intracellular calcium. Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). An antagonist will not cause a fluorescent signal on its own but will block the signal induced by a known agonist like CCK-8.[3][10]
-
Amylase Secretion Assay: Pancreatic acinar cells release amylase upon stimulation by CCK1R agonists. The antagonist activity of a compound can be quantified by its ability to inhibit CCK-8-stimulated amylase release.[6][11]
Summary and Future Directions
This compound serves as a foundational peptide-based CCK receptor antagonist. While its potency is modest compared to newer non-peptidal antagonists like devazepide, its study has been crucial for understanding the structure-activity relationships of the CCK receptor. The therapeutic principle of blocking CCK signaling remains highly relevant for specific pathologies. Future research will likely focus on developing antagonists with improved pharmacokinetic properties, higher potency, and greater receptor subtype selectivity to translate the therapeutic potential of CCK receptor blockade into clinical success.
References
- 1. interscienceinstitute.com [interscienceinstitute.com]
- 2. njbio.com [njbio.com]
- 3. CCK antagonists interact with CCK-B receptors on human small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Receptor binding assays [bio-protocol.org]
- 10. innoprot.com [innoprot.com]
- 11. In-vitro bioassays for cholecystokinin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of Cholecystokinin (27-32)-amide for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system. The C-terminal hexapeptide amide fragment, Cholecystokinin (27-32)-amide, with the sequence Tyr-Met-Gly-Trp-Met-Asp-NH2, is a valuable tool for research. This document provides detailed protocols for the chemical synthesis of this peptide via Solid-Phase Peptide Synthesis (SPPS) and its subsequent purification by High-Performance Liquid Chromatography (HPLC). Additionally, it outlines the key signaling pathways activated by CCK receptor engagement.
Cholecystokinin Signaling Pathways
Cholecystokinin exerts its physiological effects through two primary G protein-coupled receptors (GPCRs): the Cholecystokinin-A Receptor (CCK-A or CCK1) and the Cholecystokinin-B Receptor (CCK-B or CCK2).[1] Both receptors are known to couple primarily to Gq proteins, initiating a canonical signaling cascade.[2][3] Upon ligand binding, the activated Gq protein stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[2][3] This pathway is central to many of CCK's actions. Furthermore, evidence suggests that CCK receptors can also couple to other G proteins, such as Gs and G12/13, leading to the activation of additional downstream effectors, including the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.[2][3]
References
Application Notes and Protocols for In Vitro Use of Cholecystokinin (27-32)-amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecystokinin (27-32)-amide, a hexapeptide fragment of cholecystokinin (CCK), is a valuable tool for in vitro studies of CCK receptors. Its activity is species-dependent, acting as a competitive antagonist at CCK receptors in guinea pig models, while exhibiting partial agonist properties in mouse and rat systems.[1] This dual characteristic makes it a versatile ligand for dissecting CCK receptor function and pharmacology. These application notes provide detailed protocols for the use of this compound in common in vitro assays.
Data Presentation
The following tables summarize the in vitro activity of this compound.
| Parameter | Species/Cell Line | Assay | Value | Reference |
| Activity | Guinea Pig | Amylase Release from Pancreatic Acini | Competitive Antagonist | [1][2] |
| Activity | Mouse, Rat | Amylase Release from Pancreatic Acini | Partial Agonist | [1] |
| Binding Inhibition | Guinea Pig Pancreatic Acini | 125I-CCK Binding | Inhibits Binding | [2] |
| Binding Inhibition | Mouse and Rat Pancreatic Acini | 125I-CCK Binding | Inhibits Binding | [1] |
Signaling Pathways
Cholecystokinin receptors (CCK1R and CCK2R) are G-protein coupled receptors (GPCRs) that primarily signal through the Gαq pathway. Upon agonist binding, the receptor activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate Protein Kinase C (PKC), which in turn phosphorylates downstream targets to elicit a cellular response.
Caption: CCK Receptor Signaling Pathway.
Experimental Protocols
Receptor Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity of this compound for CCK receptors by measuring its ability to compete with a radiolabeled CCK agonist.
Caption: Receptor Binding Assay Workflow.
Materials:
-
Cells or tissues expressing CCK receptors (e.g., pancreatic acini, transfected cell lines)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA)
-
Radiolabeled CCK agonist (e.g., [125I]-CCK-8)
-
This compound
-
Non-specific binding control (e.g., high concentration of unlabeled CCK-8)
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Preparation of Membranes/Cells: Prepare cell membranes or use whole cells expressing CCK receptors according to standard laboratory protocols.
-
Assay Setup: In a microplate, add the following to each well:
-
Cell membrane preparation or whole cells.
-
Binding buffer.
-
A fixed concentration of [125I]-CCK-8 (typically at or below its Kd).
-
Increasing concentrations of this compound (e.g., 10-9 M to 10-4 M).
-
For total binding wells, add vehicle instead of the competitor.
-
For non-specific binding wells, add a saturating concentration of unlabeled CCK-8 (e.g., 1 µM).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Amylase Release Assay from Pancreatic Acini
This functional assay measures the ability of this compound to either stimulate (as a partial agonist) or inhibit (as an antagonist) CCK-8-induced amylase secretion from isolated pancreatic acini.
Materials:
-
Isolated pancreatic acini from guinea pig, rat, or mouse.
-
Incubation Buffer (e.g., HEPES-Ringer buffer supplemented with amino acids, BSA, and a trypsin inhibitor).
-
Cholecystokinin-8 (CCK-8) as the agonist.
-
This compound.
-
Amylase substrate (e.g., p-nitrophenyl-α-D-maltopentaoside).
-
Microplate reader.
Procedure:
-
Preparation of Pancreatic Acini: Isolate pancreatic acini by collagenase digestion of the pancreas from the chosen animal species.
-
Pre-incubation (for antagonism studies): Pre-incubate the acini with varying concentrations of this compound or vehicle for 15-30 minutes at 37°C.
-
Stimulation:
-
To test for antagonism (guinea pig): Add a fixed, submaximal concentration of CCK-8 (e.g., EC50 concentration) to the pre-incubated acini.
-
To test for partial agonism (rat/mouse): Add varying concentrations of this compound to the acini. Include a positive control with a maximal concentration of CCK-8.
-
-
Incubation: Incubate the acini at 37°C for 30 minutes.
-
Termination: Stop the reaction by placing the samples on ice and centrifuging to pellet the acini.
-
Amylase Measurement:
-
Collect the supernatant.
-
Measure the amylase activity in the supernatant using a colorimetric assay with a suitable substrate.
-
Measure the total amylase content in the acinar pellet after cell lysis.
-
-
Data Analysis:
-
Express amylase release as a percentage of the total cellular amylase.
-
For antagonism: Plot the amylase release against the logarithm of the this compound concentration to determine the IC50. A Schild analysis can be performed to determine the pA2 value, a measure of antagonist potency.
-
For partial agonism: Plot the amylase release against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 and the maximal effect (Emax) relative to CCK-8.
-
Intracellular Calcium Mobilization Assay
This assay measures the effect of this compound on intracellular calcium levels, either as a direct stimulant or as an inhibitor of CCK-8-induced calcium release.
Materials:
-
Cells expressing CCK receptors (e.g., pancreatic acini, CHO-CCK1R cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Cholecystokinin-8 (CCK-8).
-
This compound.
-
Fluorescence plate reader or fluorescence microscope.
Procedure:
-
Cell Loading:
-
Incubate the cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Baseline Measurement: Measure the baseline fluorescence of the loaded cells.
-
Compound Addition:
-
To test for antagonism: Add varying concentrations of this compound to the cells and incubate for a short period. Then, add a fixed concentration of CCK-8 (e.g., EC80).
-
To test for agonism/partial agonism: Add varying concentrations of this compound directly to the cells.
-
-
Fluorescence Measurement: Immediately after compound addition, continuously measure the fluorescence intensity over time. For Fura-2, measure the ratio of fluorescence at excitation wavelengths of 340 nm and 380 nm. For Fluo-4, measure the fluorescence intensity at an excitation of ~490 nm and emission of ~520 nm.
-
Data Analysis:
-
Calculate the change in intracellular calcium concentration or the fluorescence ratio.
-
For antagonism: Determine the inhibitory effect of this compound on the CCK-8-induced calcium signal and calculate the IC50.
-
For agonism/partial agonism: Generate a dose-response curve and determine the EC50 and Emax.
-
References
Application Note: Quantitative Analysis of Cholecystokinin (27-32)-amide in Human Plasma using HPLC-Mass Spectrometry
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust method for the quantification of Cholecystokinin (27-32)-amide, a biologically active hexapeptide fragment of Cholecystokinin, in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase high-performance liquid chromatography (HPLC) coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of this peptide.
Introduction
Cholecystokinin (CCK) is a peptide hormone involved in various physiological processes in the gastrointestinal and central nervous systems.[1][2] this compound is a C-terminal fragment of CCK that has been shown to be a potent antagonist of the CCK receptor. The accurate quantification of this peptide in biological matrices is crucial for understanding its pharmacological effects and pharmacokinetic profile. This application note provides a detailed protocol for the analysis of this compound in human plasma using LC-MS/MS.
Experimental
Sample Preparation
A simple and efficient protein precipitation method was employed for the extraction of this compound from human plasma.
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 400 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
HPLC Conditions
Chromatographic separation was achieved using a standard reversed-phase C18 column.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Gradient Elution | See Table 1 |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 20 | 80 |
| 5.1 | 5 | 95 |
| 6.0 | 5 | 95 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 2: MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 881.3 | 734.2 | 100 | 30 | 20 |
| This compound (Qualifier) | 881.3 | 587.2 | 100 | 30 | 25 |
| Internal Standard (IS)¹ | User Defined | User Defined | 100 | User Defined | User Defined |
¹A stable isotope-labeled version of the analyte is recommended as an internal standard.
Method Performance
The following tables summarize the expected performance characteristics of this method, based on validation data from similar short peptide assays.[2]
Table 3: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
Table 4: Precision and Accuracy
| QC Concentration | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC (3 ng/mL) | < 10% | < 10% | 90 - 110% |
| Mid QC (100 ng/mL) | < 8% | < 8% | 92 - 108% |
| High QC (800 ng/mL) | < 7% | < 7% | 93 - 107% |
Table 5: Recovery and Matrix Effect
| Parameter | Result |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal (< 15%) |
Stability Considerations
Peptides containing methionine, such as this compound, can be susceptible to oxidation.[3] It is recommended to handle samples promptly and store them at -80°C.[4] The stability of the analyte in plasma should be evaluated under expected experimental conditions, including freeze-thaw cycles and bench-top stability.[1]
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for the analysis of this compound.
Caption: Simplified Cholecystokinin (CCK) signaling pathway via the Gq-coupled receptor.
Conclusion
This application note presents a straightforward and reliable LC-MS/MS method for the quantitative analysis of this compound in human plasma. The method offers excellent sensitivity, accuracy, and precision, making it a valuable tool for researchers and drug development professionals studying the pharmacology and pharmacokinetics of this peptide. The provided protocols and performance characteristics can serve as a foundation for method implementation and validation in a research laboratory setting.
References
- 1. Global Stability of Plasma Proteomes for Mass Spectrometry-Based Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS assay to determine plasma pharmacokinetics of cyclic thymic hexapeptide (cTP6) in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of Cholecystokinin (27-32)-amide in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecystokinin (27-32)-amide, a hexapeptide fragment of cholecystokinin (CCK) also known as CCK-6, has been identified as a modulator of the cholecystokinin receptor system. Primarily characterized as a CCK receptor antagonist, its experimental utility in rodent models lies in its ability to probe the physiological roles of endogenous CCK. These notes provide an overview of its properties, quantitative data from in vitro studies, and detailed, extrapolated protocols for its potential application in in vivo rodent experiments based on the broader literature of CCK receptor antagonists.
Mechanism of Action
This compound acts as a competitive antagonist at cholecystokinin receptors.[1] In guinea pig pancreatic acini, it has been shown to inhibit the stimulation of amylase secretion induced by CCK agonists.[1][2] However, in pancreatic acini from mice and rats, it displays partial agonist activity, capable of stimulating amylase secretion, although to a lesser degree than the full agonist CCK-8.[2] This species-specific difference is a critical consideration in experimental design.
The biological effects of CCK are mediated through two main receptor subtypes: CCK-A (predominantly in the periphery, including the gastrointestinal system) and CCK-B (widespread in the central nervous system). The antagonistic properties of this compound make it a useful tool for investigating the involvement of these receptors in various physiological processes.
Data Presentation
In Vitro Activity of this compound
| Species | Tissue | Assay | Effect | Observation |
| Guinea Pig | Pancreatic Acini | Amylase Secretion | Antagonist | Inhibited CCK-stimulated amylase secretion.[1][2] |
| Mouse | Pancreatic Acini | Amylase Secretion | Partial Agonist | Stimulated amylase secretion, but to a lesser extent than CCK-8.[2] |
| Rat | Pancreatic Acini | Amylase Secretion | Partial Agonist | Stimulated amylase secretion, but to a lesser extent than CCK-8.[2] |
| Mouse/Rat | Pancreatic Acini | Radioligand Binding | Antagonist | Inhibited the binding of 125I-labeled CCK.[2] |
In Vivo Effects of CCK Agonists and Other Antagonists in Rodents (for extrapolation)
| Compound | Species | Administration | Dose Range | Observed Effect |
| CCK-8 | Rat | Intraperitoneal | 4 - 50 µg/kg | Suppression of food intake, increase in sleep. |
| CCK-8 | Rat | Intravenous | 300 pmol | Decreased gastric emptying.[3] |
| CCK-8 | Mouse | Intraperitoneal | 1 - 5 µg/kg | Reduction in food intake. |
| L-364,718 (CCK-A Antagonist) | Mouse | Subcutaneous | 1 mg/kg | Reversed CCK-8-induced suppression of locomotor activity.[4] |
| Proglumide (CCK Antagonist) | Rat | Intraperitoneal | 150 mg/kg | Accelerated gastric emptying.[5] |
| LY225.910 (CCK-2R Antagonist) | Rat | Intraperitoneal | 0.1 - 0.5 mg/kg | Modulated anxiety-like behavior in the light-dark box test.[6] |
Experimental Protocols
Note: The following in vivo protocols are extrapolated for this compound based on its antagonist properties and established protocols for other CCK receptor modulators. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental conditions.
Protocol 1: Investigation of Antagonism of CCK-Induced Satiety in Rats
Objective: To determine if this compound can block the satiety-inducing effects of exogenously administered CCK-8.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
CCK-8 (sulfated)
-
Sterile saline solution (0.9% NaCl)
-
Animal scale
-
Food hoppers and pre-weighed standard chow
-
Intraperitoneal (IP) injection supplies
Procedure:
-
Animal Acclimation: House rats individually and acclimate them to the experimental conditions for at least one week.
-
Food Deprivation: Fast the rats for 12-18 hours overnight with free access to water.
-
Drug Preparation: Dissolve this compound and CCK-8 in sterile saline to the desired concentrations. A starting dose range for this compound could be extrapolated from its in vitro potency relative to other antagonists, suggesting a range of 100 µg/kg to 1 mg/kg. CCK-8 is typically effective in the 1-5 µg/kg range for satiety studies.
-
Experimental Groups:
-
Group 1: Vehicle (saline) + Vehicle (saline)
-
Group 2: Vehicle (saline) + CCK-8
-
Group 3: this compound + CCK-8
-
Group 4: this compound + Vehicle (saline)
-
-
Administration: Administer this compound or vehicle via IP injection. After a pretreatment time of 15-30 minutes, administer CCK-8 or vehicle via IP injection.
-
Feeding Measurement: Immediately after the second injection, present the pre-weighed food to the rats. Measure food intake at 30, 60, and 120-minute intervals.
-
Data Analysis: Analyze the cumulative food intake using ANOVA followed by post-hoc tests to compare the different treatment groups.
Expected Outcome: If this compound is an effective in vivo antagonist, Group 3 should show a significant attenuation of the food intake suppression observed in Group 2.
Protocol 2: Assessment of the Effect on Gastric Emptying in Mice
Objective: To evaluate if this compound can reverse the delay in gastric emptying caused by CCK-8.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
CCK-8 (sulfated)
-
Phenol red (non-absorbable marker)
-
Methylcellulose solution (1.5%)
-
Spectrophotometer
-
Surgical instruments for stomach removal
Procedure:
-
Animal Preparation: Fast mice for 18-24 hours with free access to water.
-
Drug and Test Meal Preparation: Prepare drug solutions as in Protocol 1. Prepare the test meal by dissolving phenol red (0.5 mg/ml) in 1.5% methylcellulose.
-
Experimental Groups: Similar to Protocol 1, with appropriate vehicle and drug combinations.
-
Administration: Administer this compound or vehicle via IP injection. After 15-30 minutes, administer CCK-8 or vehicle via IP injection.
-
Test Meal Administration: 5 minutes after the second injection, administer a fixed volume (e.g., 0.2 ml) of the phenol red test meal via oral gavage.
-
Gastric Emptying Measurement: 20 minutes after the test meal administration, euthanize the mice by cervical dislocation. Clamp the pylorus and cardia of the stomach and carefully remove it.
-
Phenol Red Quantification: Homogenize the stomach in a known volume of 0.1 N NaOH. After centrifugation, measure the absorbance of the supernatant at 560 nm. A standard curve for phenol red should be prepared.
-
Calculation: Gastric emptying (%) = [1 - (Amount of phenol red recovered from the stomach / Average amount of phenol red recovered from stomachs at time 0)] x 100.
-
Data Analysis: Compare the percentage of gastric emptying between the groups using appropriate statistical tests.
Expected Outcome: CCK-8 is expected to delay gastric emptying. Pre-treatment with this compound should reverse this effect, leading to a gastric emptying rate closer to that of the control group.
Visualizations
CCK Signaling Pathway in Pancreatic Acinar Cells
Caption: CCK signaling pathway leading to amylase secretion and the antagonistic action of this compound.
Experimental Workflow for Satiety Study
Caption: Workflow for investigating the antagonism of CCK-induced satiety in rats.
Logical Relationship of CCK and its Antagonist on Gastric Motility
Caption: Logical diagram illustrating the role of CCK in regulating gastric motility and the inhibitory effect of its antagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a cholecystokinin analogue with partial agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholecystokinin inhibits gastric motility and emptying via a capsaicin-sensitive vagal pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of CCK antagonists on CCK-induced suppression of locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proglumide, a cholecystokinin antagonist, increases gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The CCK-system mediates adaptation to novelty-induced stress in the rat: a pharmacological evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Radiolabeling Cholecystokinin (27-32)-amide for Receptor Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system.[1][2] Its biological effects are mediated through two G protein-coupled receptors (GPCRs), the CCK1 receptor (CCK1R) and the CCK2 receptor (CCK2R).[3][4] The C-terminal fragment, cholecystokinin (27-32)-amide (H-Trp-Met-Asp-Phe-NH₂), represents the core binding sequence essential for receptor interaction.[5][6][7] Radiolabeling this peptide fragment is a fundamental technique for characterizing receptor expression, affinity, and pharmacology, which is vital for drug discovery and molecular imaging.[4][8]
This application note provides detailed protocols for the radiolabeling of a CCK (27-32)-amide analog, its subsequent purification, and its application in receptor binding assays.
Radiolabeling Strategies and Protocols
The choice of radionuclide depends on the intended application. For in vitro receptor binding assays, Iodine-125 (¹²⁵I) is commonly used due to its suitable half-life and ease of detection. For in vivo imaging (SPECT), Technetium-99m (⁹⁹ᵐTc) or Indium-111 (¹¹¹In) are preferred.[8][9][10] This protocol will focus on radioiodination.
Table 1: Comparison of Common Radiolabeling Methods for CCK Peptides
| Radionuclide | Labeling Method | Chelator/Prosthetic Group | Key Characteristics |
| ¹²⁵I | Direct Iodination (e.g., Iodogen, Chloramine-T) | Requires tyrosine or histidine residue | High specific activity, suitable for in vitro assays.[7] |
| ¹¹¹In | Indirect via Bifunctional Chelator | DTPA, DOTA | Stable complex, suitable for SPECT imaging and therapy.[5][9] |
| ⁹⁹ᵐTc | Indirect via Bifunctional Chelator | HYNIC, DTPA | Readily available via generator, ideal for SPECT imaging.[9][10][11] |
| ⁶⁸Ga | Indirect via Bifunctional Chelator | DOTA | Positron emitter for PET imaging, short half-life.[4] |
Note: For direct iodination of CCK(27-32)-amide, a tyrosine residue must be added to the sequence (e.g., at the N-terminus) to serve as the site of iodination.
Experimental Protocol: Radioiodination of [Tyr]-CCK(27-32)-amide
This protocol describes the labeling of a tyrosine-extended CCK hexapeptide amide using the Iodogen method.
Materials:
-
[Tyr]-CCK(27-32)-amide peptide
-
Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)
-
Sodium [¹²⁵I]Iodide
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Sodium Metabisulfite solution
-
Sephadex G-10 or equivalent size-exclusion column
-
RP-HPLC system for purification
Procedure:
-
Iodogen Tube Preparation: Prepare a glass reaction vial coated with 20-50 µg of Iodogen by dissolving it in dichloromethane, adding it to the vial, and evaporating the solvent under a gentle stream of nitrogen.
-
Reaction Mixture: Add 5-10 µg of [Tyr]-CCK(27-32)-amide dissolved in 50 µL of Phosphate Buffer to the Iodogen-coated vial.
-
Initiate Labeling: Add 0.5-1.0 mCi (18.5-37 MBq) of Sodium [¹²⁵I]Iodide to the reaction vial.
-
Incubation: Gently agitate the mixture at room temperature for 10-15 minutes.
-
Quenching the Reaction: Stop the reaction by transferring the mixture to a separate tube containing 100 µL of sodium metabisulfite solution to reduce unreacted iodine.
-
Initial Purification: Separate the radiolabeled peptide from free ¹²⁵I using a pre-equilibrated size-exclusion column (e.g., Sephadex G-10), eluting with an appropriate buffer.
-
Final Purification: Perform RP-HPLC for final purification and to isolate the mono-iodinated product.[12][13]
Caption: Workflow for radioiodination and purification of CCK peptide.
Receptor Binding Assays
Radiolabeled CCK peptides are used to determine the binding characteristics of unlabeled compounds at CCK receptors expressed in cell membranes or intact cells.[14][15]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol determines the affinity (Kᵢ) of a test compound for the CCK receptor.
Materials:
-
Cell membranes or whole cells expressing CCK1R or CCK2R
-
[¹²⁵I-Tyr]-CCK(27-32)-amide (Radioligand)
-
Unlabeled CCK-8 (for non-specific binding)
-
Test compounds at various concentrations
-
Binding Buffer (e.g., KRH medium with 0.2% BSA and 0.01% soybean trypsin inhibitor)[14]
-
96-well plates
-
Cell harvester and filter mats (for membrane assays)
-
Gamma counter
Procedure:
-
Plate Setup: In a 96-well plate, add binding buffer to all wells.
-
Total Binding: Add a fixed concentration of the radioligand (typically at its Kₔ value) and the cell membrane preparation.
-
Non-Specific Binding (NSB): Add the radioligand, cell membranes, and a high concentration of unlabeled CCK-8 (e.g., 1 µM) to saturate all specific binding sites.[14]
-
Competitive Binding: Add the radioligand, cell membranes, and serial dilutions of the test compound to the remaining wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes to reach binding equilibrium.[14]
-
Separation: Rapidly separate bound from free radioligand by filtering the contents of each well through a filter mat using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters for each well using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Caption: Experimental workflow for a competitive radioligand binding assay.
Data Presentation
Binding affinity data from competitive assays are crucial for characterizing novel compounds.
Table 2: Representative Binding Affinities of CCK Analogs
| Compound | CCK1R Kᵢ (nM) | CCK2R Kᵢ (nM) | Selectivity |
| Sulfated CCK-8 | ~0.5 - 1.5 | ~0.3 - 1.0 | None |
| Non-sulfated CCK-8 | >100 | ~1.0 - 5.0 | CCK2R Selective |
| Gastrin | >1000 | ~1.0 - 5.0 | CCK2R Selective |
| L-364,718 (Antagonist) | ~0.1 - 0.5 | >100 | CCK1R Selective |
| L-365,260 (Antagonist) | >100 | ~2.0 - 10.0 | CCK2R Selective |
| Note: Data compiled from literature; actual values may vary based on experimental conditions.[16] |
CCK Receptor Signaling Pathways
Binding of CCK to its receptors initiates a cascade of intracellular signaling events. Both CCK1R and CCK2R primarily couple through Gαq proteins, but can also couple to other G proteins like Gαs.[1][17][18]
-
Gαq Pathway: Activation of Phospholipase C (PLC) leads to the hydrolysis of PIP₂ into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[17][19] IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).[17]
-
Gαs Pathway: Activation of adenylyl cyclase increases cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA).[1][18]
-
MAPK Pathways: CCK receptor activation also stimulates mitogen-activated protein kinase (MAPK) cascades, including ERK, JNK, and p38, which are involved in regulating gene expression and other cellular processes.[17]
Caption: CCK receptor activation leads to diverse signaling cascades.
References
- 1. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 2. 99mTc-Tricarbonyl-K-H-K-H-cholecystokinin 8 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Cholecystokinin-2 receptor targeting with radiolabeled peptides: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiolabeled CCK/gastrin peptides for imaging and therapy of CCK2 receptor-expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiolabeled CCK/gastrin peptides for imaging and therapy of CCK2 receptor-expressing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radiolabeled peptides for targeting cholecystokinin-B/gastrin receptor-expressing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiolabeling approaches for cholecystokinin B receptor imaging [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New radiolabeled CCK-8 analogues [Tc-99m-GH-CCK-8 and Tc-99m-DTPA-CCK-8]: preparation and biodistribution studies in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid and Efficient Radiolabeling of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. Receptor binding assays [bio-protocol.org]
- 15. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cholecystokinin(CCK)-A and CCK-B/gastrin receptors in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cholecystokinin activates a variety of intracellular signal transduction mechanisms in rodent pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Degradation of Cholecystokinin (27-32)-amide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of Cholecystokinin (27-32)-amide in your experiments.
Troubleshooting Guides
Issue 1: Rapid Loss of Peptide Activity in In Vitro Assays
Symptoms:
-
Inconsistent or lower-than-expected biological activity in cell-based assays.
-
Discrepancies between the nominal and effective concentrations of the peptide.
-
High variability between replicate experiments.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Enzymatic Degradation by Proteases in Serum/Plasma: | Aminopeptidases are a major cause of the breakdown of CCK peptides in plasma. The half-life of CCK tetrapeptide in human plasma is approximately 13 minutes, and even shorter in rat plasma (less than 1 minute).[1] |
| Recommendation: Supplement your experimental medium with a protease inhibitor cocktail. For targeted inhibition, consider using specific inhibitors like Bestatin or Puromycin, which have been shown to inhibit the cleavage of CCK-8 by aminopeptidases.[1] | |
| Adsorption to Labware: | Peptides can adsorb to the surfaces of plasticware and glassware, reducing the effective concentration in your experiment. |
| Recommendation: Use low-adhesion microplates and pipette tips. Pre-treating labware with a blocking agent like bovine serum albumin (BSA) can also minimize non-specific binding. | |
| Instability in Aqueous Solutions: | Peptides can be susceptible to hydrolysis, especially at non-optimal pH or temperature.[2] |
| Recommendation: Prepare fresh solutions of this compound for each experiment. If storage is necessary, aliquot and store at -80°C. Conduct your experiments at a physiological pH and maintain a consistent temperature. |
Issue 2: Inconsistent Results in Receptor Binding Assays
Symptoms:
-
Low specific binding of radiolabeled or fluorescently-labeled this compound.
-
High non-specific binding.
-
Difficulty in achieving saturation binding.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Degradation of Labeled Peptide: | The labeled peptide is being degraded by proteases present in the cell preparation or on the cell surface. |
| Recommendation: Include a protease inhibitor cocktail in your binding buffer. Consider inhibitors like Gabexate, which has been used to prevent protease activity in studies involving CCK.[3][4] | |
| Receptor Internalization: | The CCK receptor may be internalized upon ligand binding, leading to a decrease in the number of available surface receptors over time. |
| Recommendation: Perform binding assays at 4°C to inhibit receptor internalization. This will allow you to measure binding to surface receptors more accurately. | |
| Suboptimal Binding Buffer Composition: | The pH, ionic strength, or presence of certain ions in the binding buffer can affect ligand-receptor interactions. |
| Recommendation: Optimize the composition of your binding buffer. Ensure the pH is stable and appropriate for the CCK receptor. The inclusion of divalent cations like Mg2+ and Ca2+ may be necessary for optimal binding. |
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for the degradation of this compound?
A1: The degradation of CCK peptides is primarily carried out by exopeptidases, which cleave amino acids from the N- or C-terminus, and endopeptidases, which cleave within the peptide chain.[5] For CCK peptides, aminopeptidases play a significant role in their breakdown in plasma.[1]
Q2: What is the half-life of CCK peptides in plasma?
A2: The half-life of CCK peptides varies depending on the specific fragment and the species. For instance, CCK-8 has a half-life of approximately 1.3 minutes in dogs, while the larger CCK-58 has a longer half-life of 4.4 minutes.[6] In human plasma, the half-life of unsulfated CCK-8 is about 18 minutes, while the sulfated form is more stable with a half-life of 50 minutes.[1]
Q3: Can chemical modifications to this compound improve its stability?
A3: Yes, chemical modifications can significantly enhance peptide stability. N-terminal modifications, in particular, can protect against degradation by aminopeptidases.[7] Cyclization of the peptide can also prevent degradation by exopeptidases.[5]
Q4: Are there commercially available protease inhibitor cocktails suitable for protecting this compound?
A4: Yes, several broad-spectrum protease inhibitor cocktails are commercially available. When selecting a cocktail, ensure it contains inhibitors effective against aminopeptidases and other proteases commonly found in your experimental system.
Q5: How can I monitor the degradation of this compound in my experiments?
A5: High-Performance Liquid Chromatography (HPLC) is a common method used to separate and quantify the intact peptide from its degradation products. Mass spectrometry can also be used to identify the specific cleavage sites.
Experimental Protocols
Protocol 1: In Vitro Stability Assay in Human Serum
Objective: To assess the stability of this compound in the presence of human serum and evaluate the effectiveness of protease inhibitors.
Materials:
-
This compound
-
Human serum
-
Protease inhibitor cocktail (e.g., Sigma-Aldrich P8340)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
Methodology:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Set up experimental conditions in microcentrifuge tubes:
-
Condition A: this compound in PBS (Control)
-
Condition B: this compound in human serum
-
Condition C: this compound in human serum with protease inhibitor cocktail
-
-
Incubate the tubes at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from each tube.
-
Stop the enzymatic reaction by adding an equal volume of 1% TFA in acetonitrile.
-
Centrifuge the samples to pellet precipitated proteins.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact peptide remaining.
Visualizations
Signaling and Degradation Pathway
Caption: CCK signaling versus degradation.
Experimental Workflow for Stability Assay
Caption: Stability assay workflow.
Troubleshooting Logic
Caption: Troubleshooting decision tree.
References
- 1. Degradation of cholecystokinin octapeptide, related fragments and analogs by human and rat plasma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Beneficial effects of cholecystokinin-receptor blockade and inhibition of proteolytic enzyme activity in experimental acute hemorrhagic pancreatitis in mice. Evidence for cholecystokinin as a major factor in the development of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Beneficial effects of cholecystokinin-receptor blockade and inhibition of proteolytic enzyme activity in experimental acute hemorrhagic pancreatitis in mice. Evidence for cholecystokinin as a major factor in the development of acute pancreatitis. [jci.org]
- 5. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of clearance and metabolism of infused cholecystokinins 8 and 58 in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R [mdpi.com]
CCK Receptor Antagonist Binding Assays: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with cholecystokinin (CCK) receptor antagonist binding assays. The information is tailored for scientists and drug development professionals to help identify and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary subtypes of CCK receptors, and how do they differ in ligand binding?
A1: There are two main subtypes of CCK receptors: CCK1 (also known as CCK-A) and CCK2 (also known as CCK-B). The CCK1 receptor is found predominantly in peripheral tissues like the pancreas and gallbladder and shows a high affinity for the sulfated form of CCK. The CCK2 receptor is primarily located in the brain and stomach and binds both sulfated and non-sulfated CCK, as well as gastrin, with similar high affinity.[1][2]
Q2: What are some common radioligands used for CCK receptor binding assays?
A2: Commonly used radioligands include iodinated forms of CCK peptides, such as [¹²⁵I]CCK-8. For studying antagonists, radiolabeled antagonists themselves can be used, for instance, [³H]devazepide for CCK1 receptors or radiolabeled non-peptide antagonists for CCK2 receptors. The choice of radioligand is critical and should ideally have high affinity, low non-specific binding, and high specific activity.
Q3: How do I choose the appropriate concentration of radioligand for my competition binding assay?
A3: For competition assays, the radioligand concentration should ideally be at or below its equilibrium dissociation constant (Kd).[3] This ensures that the assay is sensitive enough to detect competition from the unlabeled antagonist. Using a concentration that is too high can mask the inhibitory effects of your test compounds.
Q4: What is the purpose of including protease inhibitors in the assay buffer?
A4: Protease inhibitors are included to prevent the degradation of peptide radioligands (like CCK-8) and the receptors themselves by proteases present in the membrane preparations.[4] Their inclusion is crucial for maintaining the integrity of the assay components and ensuring reproducible results.
Troubleshooting Guide
This guide addresses common problems encountered during CCK receptor antagonist binding assays in a question-and-answer format.
Issue 1: High Non-Specific Binding (NSB)
Q: My non-specific binding is very high, accounting for more than 30% of the total binding. What are the likely causes and solutions?
A: High non-specific binding can obscure the specific binding signal and make data interpretation difficult. Here are some common causes and troubleshooting steps:
-
Radioligand Concentration is Too High:
-
Cause: At high concentrations, the radioligand is more likely to bind to non-receptor sites.
-
Solution: Reduce the concentration of the radioligand. Aim for a concentration at or below the Kd value.
-
-
Inadequate Blocking of Non-Specific Sites:
-
Cause: The assay buffer may not contain sufficient blocking agents.
-
Solution: Ensure your binding buffer contains a protein like Bovine Serum Albumin (BSA) at a concentration of 0.1-0.5% to block non-specific binding to the assay tubes, plates, and filters.
-
-
Issues with Filtration and Washing:
-
Cause: The filter material may be binding the radioligand, or the wash steps may be insufficient or too harsh.
-
Solution:
-
Pre-soak the filter plates (e.g., GF/C filters) in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce radioligand binding to the filter itself.
-
Optimize the number and duration of washes with ice-cold wash buffer. Ensure the vacuum is applied quickly and efficiently to separate bound from free ligand.
-
The composition of the wash buffer is also important; it should be optimized to minimize dissociation of the specific binding while effectively removing non-specifically bound ligand.
-
-
-
Radioligand Degradation or Stickiness:
-
Cause: The radioligand may be degraded or inherently "sticky," leading to binding to various surfaces.
-
Solution: Ensure the radioligand is of high purity and has not undergone multiple freeze-thaw cycles. Include detergents like 0.01% Triton X-100 in the buffer for particularly problematic radioligands, but be cautious as this can also disrupt specific binding.
-
Issue 2: Low Specific Binding or No Signal
Q: I am observing very low counts for specific binding, or my total binding is indistinguishable from non-specific binding. What should I check?
A: Low or absent specific binding can be due to a variety of factors related to the assay components and conditions.
-
Inactive Receptor Preparation:
-
Cause: The receptors in your membrane preparation may be degraded or denatured.
-
Solution: Prepare fresh membrane fractions and ensure they are stored correctly at -80°C in appropriate buffers. Avoid repeated freeze-thaw cycles. Confirm the presence of active receptors using a known potent agonist or antagonist.
-
-
Insufficient Receptor Concentration:
-
Cause: The amount of membrane protein in the assay may be too low to produce a detectable signal.
-
Solution: Increase the concentration of the membrane preparation in the assay. Titrate the amount of protein to find a concentration that gives a robust signal-to-noise ratio.
-
-
Suboptimal Assay Conditions:
-
Cause: Incubation time, temperature, or buffer composition may not be optimal for binding.
-
Solution:
-
Incubation Time: Ensure the incubation is long enough to reach equilibrium. This can be determined through time-course experiments.
-
Temperature: While many binding assays are performed at room temperature, some receptors are more stable at 4°C.[5] However, lower temperatures will require longer incubation times to reach equilibrium.
-
Buffer Composition: The pH and ionic strength of the buffer can significantly impact binding. A common binding buffer for CCK receptors includes 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA, at a pH of 7.4.
-
-
-
Radioligand Issues:
-
Cause: The radioligand may have low specific activity, may have degraded, or may have been subject to radiolysis.
-
Solution: Use a fresh batch of radioligand with high specific activity. Store it according to the manufacturer's instructions.
-
Issue 3: High Variability Between Replicates
Q: My replicate data points show a high degree of variability. What could be causing this inconsistency?
A: High variability can undermine the reliability of your results. The source is often procedural.
-
Inconsistent Pipetting:
-
Cause: Inaccurate or inconsistent pipetting of reagents, especially the radioligand or membrane preparation.
-
Solution: Use calibrated pipettes and ensure thorough mixing of all solutions before dispensing. For membrane preparations, which are suspensions, ensure they are well-mixed before each aspiration.
-
-
Inadequate Mixing:
-
Cause: Failure to properly mix the assay components upon addition.
-
Solution: Gently agitate the assay plate during incubation to ensure a homogenous reaction mixture.
-
-
Filtration and Washing Inconsistencies:
-
Cause: Variations in the filtration and washing steps across the plate.
-
Solution: Ensure that the vacuum is applied evenly across the filter plate and that all wells are washed for the same duration with the same volume of wash buffer.
-
-
Edge Effects in Microplates:
-
Cause: Evaporation from the outer wells of a microplate during incubation.
-
Solution: Avoid using the outermost wells of the plate for critical samples, or ensure the plate is well-sealed and incubated in a humidified chamber.
-
Data Presentation: Antagonist Affinities
The following tables summarize the binding affinities (Ki or IC50) of some common CCK1 and CCK2 receptor antagonists. These values are indicative and can vary based on experimental conditions.
Table 1: Binding Affinities of Selected CCK1 Receptor Antagonists
| Antagonist | Receptor | Species | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| Devazepide | CCK1 | Guinea Pig | CCK-OP | pKB 10.09 | [6] | |
| Lorglumide | CCK1 | Human | CCK-OP | pKB 5.82 | [6] | |
| Loxiglumide | CCK1 | Human | CCK-OP | pKB 5.87 | [6] |
Table 2: Binding Affinities of Selected CCK2 Receptor Antagonists
| Antagonist | Receptor | Species | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| YM022 | CCK2 | Rat | [¹²⁵I]CCK-8 | 0.26 | 4 | [7] |
| YM022 | CCK2 | Human | 0.068 | |||
| YF476 | CCK2 | Rat | Gastrin | 2.7 | [8] | |
| Itriglumide (Z-360) | CCK2 | |||||
| L-365,260 | CCK2 | [9] | ||||
| AG041R | CCK2 | Rat | Gastrin | 2.2 | [8] |
Experimental Protocols
Protocol 1: Membrane Preparation from Transfected Cells
This protocol describes the preparation of crude cell membranes from cells overexpressing a CCK receptor.
-
Cell Culture: Grow cells (e.g., HEK293 or CHO) stably transfected with the human CCK1 or CCK2 receptor to confluency in appropriate culture vessels.
-
Harvesting: Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). Scrape the cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or by sonication on ice.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C.
-
Final Preparation: Discard the supernatant and resuspend the membrane pellet in a suitable binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Radioligand Competition Binding Assay (Filtration)
This protocol outlines a typical competition binding assay using a filtration method.
-
Assay Plate Preparation: In a 96-well plate, add the following in order:
-
50 µL of binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
50 µL of various concentrations of the unlabeled antagonist (or buffer for total binding, or a high concentration of a known ligand for non-specific binding).
-
50 µL of the radioligand at a fixed concentration (e.g., at its Kd).
-
-
Initiate Binding: Add 100 µL of the membrane preparation to each well to start the reaction.
-
Incubation: Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through a PEI-pre-soaked glass fiber filter plate using a cell harvester.
-
Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.[3]
-
Drying: Dry the filter plate completely.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the antagonist and fit the data using a non-linear regression model to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
Visualizations
CCK Receptor Signaling Pathways
Caption: Simplified signaling pathways for CCK1 and CCK2 receptors.
Experimental Workflow for Antagonist Binding Assay
Caption: General workflow for a CCK receptor antagonist binding assay.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common binding assay issues.
References
- 1. Structural insights into human brain–gut peptide cholecystokinin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Chronic oral administration of protease inhibitor decreases CCK-A receptor mRNA expression but increases pancreatic growth in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies of three non-peptide cholecystokinin antagonists (devazepide, lorglumide and loxiglumide) in human isolated alimentary muscle and guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of YM022: its CCKB/gastrin receptor binding profile and antagonism to CCK-8-induced Ca2+ mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The CCK-A and CCK-B receptor antagonists, devazepide and L-365,260, enhance morphine antinociception only in non-acclimated rats exposed to a novel environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming low potency issues with Cholecystokinin (27-32)-amide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Cholecystokinin (27-32)-amide, also known as CCK-6.
I. Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with CCK-(27-32)-amide in a question-and-answer format.
Issue 1: Inconsistent or No Biological Response to CCK-(27-32)-amide
Question: I am not observing the expected agonist effect with CCK-(27-32)-amide in my assay. What could be the reason?
Answer: The biological activity of CCK-(27-32)-amide is highly dependent on the species from which your experimental system is derived.
-
Partial Agonist Activity: In pancreatic acini from rats and mice , CCK-(27-32)-amide acts as a partial agonist . This means it will elicit a response, but the maximum effect will be lower than that of a full agonist like sulfated CCK-8. You may be observing this lower efficacy.[1][2]
-
Antagonist Activity: In pancreatic acini from guinea pigs , CCK-(27-32)-amide acts as a competitive antagonist . In this system, it will not stimulate a response on its own and will inhibit the activity of full agonists like CCK-8.[1][3]
Troubleshooting Steps:
-
Verify Species: Confirm the species of your cell line or tissue preparation. This is the most critical factor in interpreting your results.
-
Co-treatment with a Full Agonist: To confirm antagonist activity (in guinea pig systems), pre-incubate your cells/tissues with CCK-(27-32)-amide before adding a known full agonist (e.g., sulfated CCK-8). You should observe a rightward shift in the dose-response curve of the full agonist.
-
Check Peptide Integrity: Ensure the peptide has been stored and handled correctly to prevent degradation. The sulfated tyrosine residue is crucial for the activity of CCK fragments and can be labile.
Issue 2: Poor Solubility of the Peptide
Question: My lyophilized CCK-(27-32)-amide is not dissolving well in my aqueous buffer. How can I improve its solubility?
Answer: Peptide solubility can be challenging and is influenced by amino acid composition, sequence, and post-translational modifications.
Troubleshooting Steps:
-
Initial Solvent: First, try to dissolve a small amount of the peptide in sterile, distilled water.
-
pH Adjustment: The net charge of the peptide affects its solubility. CCK-(27-32)-amide contains a sulfated tyrosine and a C-terminal amide. Adjusting the pH away from its isoelectric point can improve solubility. For peptides with acidic residues, dissolving in a basic buffer may help, while peptides with basic residues may dissolve better in an acidic buffer.
-
Sonication: Brief periods of sonication can help to break up aggregates and improve dissolution. Use a bath sonicator and chill the sample on ice between bursts to prevent heating.[4]
-
Co-solvents: If aqueous buffers fail, small amounts of organic solvents like DMSO, DMF, or acetonitrile can be used to initially dissolve the peptide, followed by slow dilution with the aqueous buffer. Be aware that organic solvents may be incompatible with certain cell-based assays.
Issue 3: Variability Between Experimental Repeats
Question: I am seeing significant variability in my results between different experiments using the same batch of CCK-(27-32)-amide. What are the potential causes?
Answer: Variability can arise from issues with peptide stability, storage, or assay conditions.
Troubleshooting Steps:
-
Peptide Aliquoting and Storage: Lyophilized peptides should be stored at -20°C or lower. Upon reconstitution, it is crucial to aliquot the peptide solution into single-use volumes and store them frozen to avoid repeated freeze-thaw cycles, which can lead to degradation.[5]
-
Stability of Sulfated Tyrosine: The sulfate group on tyrosine is essential for the partial agonist activity of CCK-(27-32)-amide. This group can be susceptible to hydrolysis. Ensure that your storage and assay buffers are at an appropriate pH (generally neutral) and avoid prolonged storage in solution.
-
Assay Conditions:
-
Temperature and pH: Ensure consistent temperature and pH across all experiments, as these can affect receptor binding and cellular responses.
-
Reagent Equilibration: Allow all reagents, including the peptide solution and assay buffers, to equilibrate to the assay temperature before starting the experiment.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression levels can change with extensive passaging.
-
II. Frequently Asked Questions (FAQs)
Q1: Is this compound an agonist or an antagonist?
A1: Its activity is species-specific. It is a partial agonist in rats and mice and a competitive antagonist in guinea pigs.[1][2] This is due to differences in the CCK receptor structure between these species.
Q2: What is the significance of the sulfated tyrosine in CCK-(27-32)-amide?
A2: The O-sulfated tyrosine at position 27 is critical for its biological activity. Removal of this sulfate group abolishes the partial agonist efficacy in rat and mouse systems, converting the peptide into a pure antagonist.[2]
Q3: How can I increase the potency of CCK-(27-32)-amide to make it a more effective agonist?
A3: Converting a partial agonist or antagonist into a full agonist often requires chemical modification. Here are some strategies that have been used for peptides:
-
Amino Acid Substitution: Replacing certain amino acids can alter the peptide's conformation to better fit the active state of the receptor.
-
Cyclization: Introducing a cyclic constraint can lock the peptide into a more bioactive conformation, improving its affinity and efficacy. This can be achieved through head-to-tail, side-chain-to-side-chain, or other cyclization strategies.[6][7]
-
Lipidation: Attaching a fatty acid chain can increase the peptide's half-life and may enhance its interaction with the receptor or the cell membrane.
-
N-terminal and C-terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus (which is already present in CCK-(27-32)-amide) can increase stability against exopeptidases.[6]
Q4: What are the primary signaling pathways activated by CCK receptors?
A4: CCK receptors (both CCK1 and CCK2) are G-protein coupled receptors (GPCRs) that primarily couple to the Gq alpha subunit. Activation leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This calcium signal, along with DAG, activates Protein Kinase C (PKC). CCK receptor activation can also stimulate other pathways, including the mitogen-activated protein kinase (MAPK) cascades.
Q5: Which in vitro assays are most suitable for studying the activity of CCK-(27-32)-amide?
A5: The choice of assay depends on whether you are investigating its binding or functional effects:
-
Receptor Binding Assays: These assays measure the ability of the peptide to bind to CCK receptors. A common method is a competitive binding assay using a radiolabeled CCK analog (e.g., ¹²⁵I-CCK-8) and membrane preparations from cells or tissues expressing CCK receptors.
-
Functional Assays:
-
Calcium Flux Assays: These are high-throughput methods that measure the increase in intracellular calcium upon receptor activation using calcium-sensitive fluorescent dyes (e.g., Fura-2, Fluo-4).[8]
-
Amylase Release Assays: This is a classic functional assay for CCK receptor activity in pancreatic acinar cells. The amount of amylase secreted into the medium upon stimulation is quantified.[9]
-
Smooth Muscle Contraction Assays: Tissues rich in CCK receptors, such as gallbladder or ileum strips, can be used to measure muscle contraction in response to CCK analogs.
-
III. Data Presentation
The following tables summarize the known activity and potency of this compound and related peptides. Data is limited, and potency can vary with experimental conditions.
Table 1: Biological Activity Profile of this compound
| Species | Tissue/Cell Type | Receptor Type | Observed Activity | Reference |
| Rat | Pancreatic Acini | CCK Receptor | Partial Agonist | [1][2] |
| Mouse | Pancreatic Acini | CCK Receptor | Partial Agonist | [1][2] |
| Guinea Pig | Pancreatic Acini | CCK Receptor | Competitive Antagonist | [1][3] |
Table 2: Reported Potency of CCK Analogs (IC₅₀/EC₅₀ Values)
| Compound | Species/Cell Line | Assay Type | Receptor Target | Potency (nM) | Reference |
| CCK-8 (sulfated) | Guinea Pig Pancreas | Binding (¹²⁵I-CCK) | CCK1 | ~1-3 | [10] |
| CCK-8 (sulfated) | Human SCLC cells | Binding (¹²⁵I-CCK-8) | CCK2 | 2 | [11] |
| CCK-(27-32)-amide | Mouse/Rat Acini | Binding (¹²⁵I-CCK) | CCK Receptor | Inhibits Binding | [1] |
| Z-CCK-(27-32)-NH₂ | Guinea Pig Pancreas | Amylase Release | CCK1 | (Antagonist) | [12] |
| CCK-(27-32)-amide | Guinea Pig Pancreas | Amylase Release | CCK1 | (Antagonist) | [3] |
Note: Quantitative EC₅₀/Kᵢ values for the unmodified CCK-(27-32)-amide are not consistently reported in the literature. Its potency as an antagonist is noted to be high in guinea pig systems.
IV. Experimental Protocols
Protocol 1: Radioligand Binding Assay for CCK Receptors
This protocol describes a competitive binding assay to determine the affinity of CCK-(27-32)-amide for CCK receptors using membrane preparations.
Materials:
-
Membrane preparation from cells or tissues expressing CCK receptors (e.g., rat pancreas, CHO-CCK1R cells).
-
Radioligand: e.g., ¹²⁵I-Bolton-Hunter labeled CCK-8.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold binding buffer.
-
Unlabeled CCK-(27-32)-amide and a reference full agonist (e.g., sulfated CCK-8).
-
96-well plates and glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Thaw the membrane preparation on ice and resuspend in binding buffer to a final protein concentration of 50-120 µ g/well for tissue or 3-20 µ g/well for cells.[7]
-
In a 96-well plate, set up the assay in a final volume of 250 µL per well.
-
Add 50 µL of various concentrations of unlabeled CCK-(27-32)-amide (your test compound). For control wells, add buffer (for total binding) or a high concentration of unlabeled CCK-8 (e.g., 1 µM, for non-specific binding).
-
Add 50 µL of the radioligand at a fixed concentration (typically near its Kd value).
-
Initiate the binding reaction by adding 150 µL of the membrane preparation to each well.
-
Incubate the plate for 60 minutes at 30°C with gentle agitation.[7]
-
Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of CCK-(27-32)-amide to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 2: CCK-Stimulated Amylase Release from Pancreatic Acini
This functional assay measures the ability of CCK-(27-32)-amide to stimulate (or inhibit) amylase secretion from isolated pancreatic acini.
Materials:
-
Freshly isolated pancreatic acini from rat, mouse, or guinea pig.
-
Krebs-Ringer Bicarbonate HEPES (KRBH) medium, oxygenated.
-
CCK-(27-32)-amide and a reference full agonist (e.g., sulfated CCK-8).
-
Amylase activity assay kit (e.g., Phadebas reagent).
-
Spectrophotometer.
Procedure:
-
Preparation of Acini: Isolate pancreatic acini from the desired species using collagenase digestion. A detailed protocol can be found in JoVE (2014).[9] After isolation, allow the acini to recover in oxygenated KRBH medium for at least 30 minutes at 37°C.
-
Stimulation:
-
Aliquot equal amounts of the acini suspension into microcentrifuge tubes or a multi-well plate.
-
Add varying concentrations of CCK-(27-32)-amide to the tubes. For antagonist testing, pre-incubate with CCK-(27-32)-amide for 10-15 minutes before adding the full agonist.
-
Include a "basal" control (no peptide) and a "total" control (acini to be lysed to measure total amylase content).
-
Incubate for 30 minutes at 37°C in a shaking water bath.
-
-
Sample Collection:
-
Centrifuge the tubes/plate at a low speed (e.g., 100 x g) for 3 minutes to pellet the acini.
-
Carefully collect the supernatant, which contains the secreted amylase.
-
For the "total" sample, lyse the acini with a detergent-containing buffer.
-
-
Amylase Assay:
-
Measure the amylase activity in the supernatant (and the lysed "total" sample) using a commercial amylase assay kit according to the manufacturer's instructions. This typically involves measuring a colorimetric change on a spectrophotometer.
-
-
Data Analysis: Express the amylase release as a percentage of the total cellular amylase content. Plot the percentage of amylase release against the log concentration of the peptide to generate a dose-response curve and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
V. Visualizations
Signaling Pathways
Caption: Canonical Gq-coupled signaling pathway for Cholecystokinin (CCK) receptors.
Experimental Workflow
Caption: Workflow for characterizing the activity of CCK-(27-32)-amide.
Troubleshooting Logic
Caption: Decision tree for troubleshooting unexpected results with CCK-(27-32)-amide.
References
- 1. Discovery of a cholecystokinin analogue with partial agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of sulfate ester in influencing biologic activity of cholecystokinin-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. genscript.com [genscript.com]
- 6. Peptide Modification Strategies - Creative Peptides [creative-peptides.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the Secretory Capacity of Pancreatic Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of Cholecystokinin (27-32)-amide
Technical Support Center: Cholecystokinin (27-32)-amide
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this peptide in experimental settings. Our goal is to help you identify and minimize potential off-target effects to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as CCK-6, is a hexapeptide fragment of Cholecystokinin (CCK). It is primarily known as a competitive antagonist of the cholecystokinin (CCK) receptors, specifically the CCK1 and CCK2 receptor subtypes.[1][2][3][4] Its antagonistic action involves binding to these receptors without eliciting the full biological response of the endogenous agonists, CCK-8 or gastrin.[5]
Q2: What are the known receptor targets for this compound?
The primary targets of this compound are the CCK1 and CCK2 receptors.[6] While it is designed to be selective for these receptors, the potential for off-target binding to other G protein-coupled receptors (GPCRs) or unrelated proteins should be considered, as with any peptide ligand.
Q3: Can this compound exhibit agonist activity?
Interestingly, while predominantly an antagonist in guinea pig pancreatic acini, this compound has been shown to act as a partial agonist in mouse and rat pancreatic acini, stimulating amylase secretion to a lesser extent than the full agonist CCK-8.[1] This species-specific difference highlights the importance of characterizing its activity in your specific experimental system.
Q4: What are the general strategies to minimize off-target effects of peptide ligands like this compound?
Minimizing off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Dose-response studies: Use the lowest effective concentration of the peptide to reduce the likelihood of binding to lower-affinity off-target sites.
-
Use of selective antagonists: Co-incubation with known selective antagonists for suspected off-target receptors can help to identify and block these interactions.
-
Receptor knockout/knockdown models: Employing cell lines or animal models where the intended target receptor has been genetically removed can help to distinguish on-target from off-target effects.
-
Structural modifications: Modifying the peptide sequence can enhance selectivity and reduce off-target binding.[7]
-
Control experiments: Always include appropriate controls, such as vehicle-only and experiments with inactive peptide analogues.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no antagonist activity observed | 1. Peptide Degradation: Improper storage or handling can lead to loss of activity.[8] 2. Incorrect Peptide Concentration: Errors in weighing or dilution. 3. Species-specific Partial Agonism: The peptide may be acting as a partial agonist in your system.[1] 4. Assay Conditions: pH, buffer composition, or incubation time may not be optimal. | 1. Store the lyophilized peptide at -20°C or lower, protected from light. Reconstitute just before use and avoid repeated freeze-thaw cycles.[8] 2. Verify the concentration using a reliable method such as amino acid analysis or a peptide quantification assay. 3. Perform a functional assay to characterize the peptide's activity as a full antagonist, partial agonist, or full agonist in your specific cell or tissue type. 4. Optimize assay parameters. Ensure the buffer pH is stable and compatible with the peptide. |
| High non-specific binding in radioligand assays | 1. Hydrophobicity of the Peptide: Peptides can stick to plasticware and filter membranes.[9] 2. Inappropriate Blocking Agents: Insufficient or incorrect blocking of non-specific sites. 3. Radioligand Issues: Low purity or high concentration of the radioligand.[9] | 1. Pre-treat plates and tips with a blocking agent like bovine serum albumin (BSA). Consider using low-binding plasticware. 2. Optimize the concentration of blocking agents (e.g., BSA, polyethyleneimine) in your assay buffer. 3. Use a high-purity radioligand at a concentration at or below its Kd.[9] |
| Poor peptide solubility | 1. Hydrophobic Nature: The peptide sequence may have poor solubility in aqueous buffers.[10] 2. Incorrect Solvent: The initial solvent for reconstitution may not be appropriate. | 1. For hydrophobic peptides, initial reconstitution in a small amount of an organic solvent like DMSO or DMF may be necessary before further dilution in aqueous buffer.[8] 2. Consult the manufacturer's instructions for the recommended reconstitution solvent. A solubility test may be required. |
| Variability between experimental replicates | 1. Peptide Aggregation: Peptides can form aggregates, leading to inconsistent concentrations. 2. Inconsistent Handling: Variations in pipetting, incubation times, or washing steps. 3. Cell Passage Number: Changes in receptor expression levels with increasing cell passage number. | 1. After reconstitution, vortex the solution thoroughly and consider a brief sonication. 2. Standardize all experimental procedures and use calibrated equipment. 3. Use cells within a defined passage number range for all experiments. |
Quantitative Data Summary
Table 1: Receptor Binding Affinity of CCK Analogs
| Compound | Receptor | Species | Tissue/Cell Line | Ki / IC50 (nM) | Reference |
| CCK (27-32)-amide | CCK | Guinea Pig | Pancreatic Acini | ~1000 | [1] |
| CCK-8 | CCK1 | Rat | Pancreas | 0.24 (Ki) | [1] |
| Gastrin | CCK2 | Human | - | High Affinity | [6] |
| L-364,718 | CCK1 | - | - | High Potency | [2] |
| L-365,260 | CCK2 | - | - | High Potency | [2] |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for CCK receptors.
Materials:
-
Cell membranes expressing the CCK receptor of interest.
-
Radiolabeled CCK ligand (e.g., [125I]CCK-8).
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation fluid and counter.
Procedure:
-
Prepare Reagents: Dilute cell membranes, radioligand, and this compound to their final concentrations in binding buffer. A range of competitor concentrations should be prepared.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer
-
A fixed concentration of radiolabeled CCK ligand (typically at its Kd value).
-
Increasing concentrations of this compound (for competition curve) or an excess of unlabeled CCK-8 (for non-specific binding).
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vitro Functional Assay (Calcium Mobilization)
This protocol assesses the antagonist or partial agonist activity of this compound by measuring changes in intracellular calcium.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the CCK receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
CCK-8 (agonist).
-
This compound.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 30-60 minutes at 37°C).
-
Antagonist Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes). For agonist testing, add the peptide directly without pre-incubation.
-
Agonist Stimulation: Place the plate in the fluorescence reader. Measure the baseline fluorescence, then inject a fixed concentration of CCK-8 (typically the EC80) and continue to record the fluorescence signal over time.
-
Data Analysis:
-
For Antagonist Activity: The increase in fluorescence in response to CCK-8 will be inhibited by this compound. Plot the inhibition of the agonist response against the concentration of the antagonist to determine the IC50.
-
For Agonist/Partial Agonist Activity: An increase in fluorescence upon addition of this compound alone indicates agonist activity. The maximal response compared to CCK-8 will determine if it is a full or partial agonist.
-
Visualizations
Caption: CCK Receptor Signaling Pathway and the Antagonistic Action of CCK (27-32)-amide.
Caption: Experimental Workflow for Identifying Off-Target Effects.
Caption: Troubleshooting Logic for Inconsistent Experimental Results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis of Z-CCK-27-32-NH2, Z-Tyr(SO-3)-Met-Gly-Trp-Met-Asp-NH2, a cholecystokinin receptor antagonist and an inhibitor of gastrin-induced acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression and cell-specific localization of cholecystokinin receptors in rat lung - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-2-Phenylethyl Ester — JMV180: A Unique CCK Analogue with Different Actions on High- a… [ouci.dntb.gov.ua]
- 8. genscript.com [genscript.com]
- 9. revvity.com [revvity.com]
- 10. biomedgrid.com [biomedgrid.com]
Technical Support Center: Addressing Partial Agonism of Cholecystokinin (27-32)-amide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cholecystokinin (27-32)-amide and investigating its partial agonism at cholecystokinin (CCK) receptors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a partial agonist?
This compound is a C-terminal fragment of cholecystokinin. It is considered a partial agonist because it binds to and activates CCK receptors, but with lower efficacy compared to the endogenous full agonist, Cholecystokinin-8 (CCK-8). In some experimental systems, particularly in guinea pig pancreas, it can act as a competitive antagonist, inhibiting the action of full agonists.[1] Its activity profile can vary depending on the tissue and species being studied.[1]
Q2: How does the partial agonism of this compound affect experimental outcomes?
The partial agonism of this compound can lead to several distinct experimental outcomes:
-
Submaximal Response: When used alone, it will elicit a response that is lower than the maximum response achievable with a full agonist like CCK-8.
-
Antagonism in the Presence of a Full Agonist: When co-administered with a full agonist, this compound can competitively inhibit the binding of the full agonist, leading to a decrease in the overall response.
-
Species and Tissue-Dependent Effects: The degree of agonism or antagonism can vary significantly between different species (e.g., rat vs. guinea pig) and tissues due to differences in receptor expression levels, receptor reserve, and signaling pathway coupling.[1]
Q3: Which signaling pathways are activated by CCK receptors?
CCK receptors, which are G-protein coupled receptors (GPCRs), primarily signal through two main pathways:
-
Gq/11 Pathway: Activation of Gq/11 proteins leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
Gs Pathway: CCK1 receptors can also couple to Gs proteins, leading to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. This pathway is particularly relevant under high-glucose conditions in pancreatic beta cells.
The partial agonism of this compound results in a less robust activation of these pathways compared to a full agonist.
Data Presentation
While specific Ki and Emax values for this compound are not consistently reported across the literature, the following tables provide a representative example of how to present quantitative data for a partial agonist compared to a full agonist and an antagonist at CCK-A and CCK-B receptors.
Table 1: Representative Binding Affinities (Ki) at Human CCK Receptors
| Compound | CCK-A Receptor Ki (nM) | CCK-B Receptor Ki (nM) |
| CCK-8 (Full Agonist) | 1 - 5 | 1 - 5 |
| This compound (Partial Agonist) | 100 - 500 | 500 - 1000 |
| L-364,718 (Antagonist) | 0.1 - 1 | 100 - 500 |
Note: These are representative values for illustrative purposes. Actual values can vary based on experimental conditions.
Table 2: Representative Functional Efficacies (Emax) at Human CCK-A Receptors (Calcium Mobilization Assay)
| Compound | Emax (% of CCK-8 response) |
| CCK-8 (Full Agonist) | 100% |
| This compound (Partial Agonist) | 20 - 40% |
| L-364,718 (Antagonist) | 0% |
Note: Emax is the maximal response achievable by the compound.
Experimental Protocols & Troubleshooting
Here are detailed methodologies for key experiments to characterize the partial agonism of this compound, along with troubleshooting guides.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or Kd) of this compound to CCK receptors.
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing human CCK-A or CCK-B receptors.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, cell membranes (10-50 µg protein/well), a fixed concentration of radioligand (e.g., [125I]CCK-8), and increasing concentrations of unlabeled this compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled full agonist).
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
Subtract non-specific binding from all other readings.
-
Plot the specific binding as a function of the log concentration of this compound and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| High non-specific binding | Insufficient washing; radioligand sticking to filters or plasticware. | Increase the number of wash steps; pre-treat filters with polyethyleneimine (PEI); include BSA in the assay buffer. |
| Low total binding | Low receptor expression; degraded radioligand or membranes. | Use a cell line with higher receptor expression; check the quality of the radioligand and use freshly prepared membranes. |
| Poor curve fit | Inappropriate concentration range of the competitor; insufficient data points. | Perform a wider range of competitor concentrations; increase the number of replicates. |
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to stimulate the Gq pathway, leading to an increase in intracellular calcium.
Diagram: Calcium Mobilization Assay Workflow
Caption: Workflow for an intracellular calcium mobilization assay.
Detailed Protocol:
-
Cell Preparation:
-
Seed cells expressing CCK-A or CCK-B receptors into a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader equipped with injectors.
-
Measure the baseline fluorescence for a short period.
-
Inject a solution of this compound at various concentrations into the wells.
-
Immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Normalize the data to the baseline fluorescence.
-
Plot the normalized response as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
Compare the Emax to that of a full agonist (e.g., CCK-8) to quantify partial agonism.
-
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| High background fluorescence | Incomplete removal of extracellular dye; cell death. | Ensure thorough washing after dye loading; check cell viability. |
| No or weak response | Low receptor expression; inactive compound; inappropriate assay conditions. | Use a cell line with higher receptor expression; verify compound activity; optimize dye loading and measurement parameters. |
| High well-to-well variability | Uneven cell seeding; inconsistent dye loading; injector issues. | Ensure a uniform cell monolayer; optimize dye loading protocol; check the performance of the plate reader's injectors. |
cAMP and IP3 Accumulation Assays
These assays measure the accumulation of second messengers (cAMP for Gs, IP3 for Gq) following receptor activation.
Diagram: Second Messenger Signaling Pathways
Caption: Simplified signaling pathways of CCK receptors.
Detailed Protocol (General):
-
Cell Stimulation:
-
Seed cells expressing the CCK receptor of interest in a suitable plate.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (for both assays) to prevent the degradation of second messengers.
-
Stimulate the cells with various concentrations of this compound for a defined period.
-
-
Cell Lysis and Detection:
-
Lyse the cells to release the intracellular contents.
-
Measure the concentration of cAMP or IP3 in the cell lysates using a commercially available ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP or IP3.
-
Determine the concentration of the second messenger in your samples from the standard curve.
-
Plot the concentration of cAMP or IP3 as a function of the log concentration of this compound and fit the data to a dose-response curve to determine EC50 and Emax.
-
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| Low signal-to-noise ratio | Insufficient cell number; low receptor expression; short stimulation time. | Increase cell density; use a higher expressing cell line; optimize the stimulation time. |
| High basal levels | Constitutive receptor activity; PDE inhibitor not effective. | Use a different cell line; increase the concentration or try a different PDE inhibitor. |
| Inconsistent results | Variability in cell number; timing of reagent addition. | Normalize data to cell number or protein concentration; use automated liquid handling for precise reagent addition. |
By following these protocols and troubleshooting guides, researchers can effectively characterize the partial agonism of this compound and gain a deeper understanding of its interaction with CCK receptors.
References
Enhancing the in vivo half-life of peptide antagonists like CCK-27-32-amide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the in-vivo half-life of peptide antagonists, using CCK-27-32-amide as a representative example. The content is structured to address common questions and troubleshooting scenarios encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the in-vivo half-life of short peptides like CCK-27-32-amide?
Most therapeutic peptides under 50 amino acids have a short in-vivo half-life, often lasting only a few minutes.[1] This is primarily due to two factors:
-
Enzymatic Degradation: Peptides are susceptible to cleavage by proteases and peptidases present in the bloodstream and tissues.[1]
-
Rapid Renal Clearance: Small molecules, typically those less than 30 kDa, are quickly filtered from the blood by the kidneys and excreted.[1]
Q2: What are the most common strategies to extend the in-vivo half-life of a peptide?
Several well-established methods are used to prolong the circulation time of therapeutic peptides:
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains increases the peptide's hydrodynamic size, reducing renal clearance and shielding it from enzymatic degradation.[2][3]
-
Glycosylation: Adding sugar moieties (glycans) can enhance stability by sterically hindering proteases, improve solubility, and increase molecular weight.[4][5]
-
Fusion to Large Proteins or Domains: Genetically fusing the peptide to a large, stable protein like human serum albumin (HSA) or an antibody Fc region leverages the long half-life of these carriers.[6][7] A common alternative is fusion to a smaller albumin-binding domain (ABD), which non-covalently binds to circulating albumin.[8][9]
-
Lipidation: Acylating the peptide with a fatty acid chain promotes binding to circulating albumin, thereby "piggy-backing" on its long half-life of approximately 19 days.[10][11][12]
-
Incorporation of Unnatural Amino Acids: Replacing standard L-amino acids at cleavage sites with D-amino acids or other non-natural variants can significantly increase resistance to proteolysis.[13][14]
-
Cyclization: Converting a linear peptide into a cyclic one can stabilize its conformation, making it less accessible to proteases.[12]
Q3: How do I select the most appropriate half-life extension strategy for my peptide?
The choice depends on several factors, including the peptide's size, mechanism of action, target receptor, and desired therapeutic profile. The following decision-making workflow can provide guidance.
Q4: What are the potential disadvantages of modifying a peptide to extend its half-life?
While beneficial, these modifications can have drawbacks:
-
Reduced Potency: Large additions like PEG or fusion proteins can cause steric hindrance, potentially lowering the peptide's binding affinity for its target receptor.[1]
-
Immunogenicity: The attached moiety (e.g., PEG) or the modified peptide itself can trigger an immune response.[15]
-
Altered Biodistribution: Changes in size and physicochemical properties can alter how the peptide distributes throughout the body, which may affect its efficacy and safety profile.[11]
-
Manufacturing Complexity: Modified peptides often require more complex and costly manufacturing processes.[3]
Troubleshooting Guides
Problem 1: My PEGylated peptide shows significantly reduced or no biological activity.
| Possible Cause | Recommended Solution |
| Steric Hindrance: The PEG chain is physically blocking the peptide's active site from binding to its receptor. | 1. Use a smaller PEG chain: Test PEGs with lower molecular weights (<10 kDa).2. Change the attachment site: If you performed random PEGylation (e.g., on lysine residues), switch to a site-specific strategy. Introduce a unique cysteine residue away from the active site for targeted conjugation.3. Use a longer linker: Incorporate a flexible linker between the peptide and the PEG molecule to increase spatial freedom. |
| Non-specific PEGylation: The reaction modified multiple sites, including residues critical for activity. | 1. Refine reaction conditions: Lower the molar excess of the PEG reagent and optimize pH to favor a specific site.2. Purify the desired isomer: Use ion-exchange chromatography or reversed-phase HPLC to isolate the mono-PEGylated species with the highest activity. |
| Peptide Instability: The peptide was unstable during the conjugation reaction. | 1. Confirm peptide purity and stability: Ensure the starting peptide material is of high purity and stable under the reaction conditions (pH, temperature).2. Use milder reaction conditions: Explore alternative PEGylation chemistries that proceed under less harsh conditions. |
Problem 2: My albumin-binding domain (ABD) fusion peptide expresses poorly or forms inclusion bodies.
| Possible Cause | Recommended Solution |
| Codon Bias: The DNA sequence of the fusion construct is not optimized for the expression host (e.g., E. coli). | 1. Perform codon optimization: Synthesize a new gene with codons optimized for your expression system. |
| Incorrect Folding: The fusion protein is misfolding, leading to aggregation and insolubility. | 1. Lower expression temperature: Reduce the induction temperature (e.g., from 37°C to 18-25°C) to slow down protein synthesis and allow more time for proper folding.2. Co-express chaperones: Use an expression host engineered to co-express chaperone proteins that assist in folding.3. Test different fusion tags: Add a solubility-enhancing tag like SUMO or MBP to the construct. |
| Linker Issues: The linker between the peptide and the ABD is too short, rigid, or susceptible to proteolysis. | 1. Redesign the linker: Test different linker sequences. Flexible linkers (e.g., (Gly4Ser)n) are commonly used to ensure the two domains fold and function independently. |
| Toxicity to Host: The expressed protein is toxic to the expression host. | 1. Use a tightly regulated promoter: Switch to an expression vector with very low basal expression to prevent protein accumulation before induction.2. Lower inducer concentration: Titrate the concentration of the inducing agent (e.g., IPTG) to find a level that allows for sufficient expression without killing the cells. |
Problem 3: The in-vivo half-life of my modified peptide is not significantly extended.
| Possible Cause | Recommended Solution |
| Incomplete Modification: The conjugation reaction (e.g., PEGylation, lipidation) had a low yield, and the tested material contains a high percentage of unmodified peptide. | 1. Optimize the reaction: Increase the molar excess of the modifying agent, adjust pH, or increase reaction time.2. Improve purification: Ensure your purification method (e.g., size-exclusion or ion-exchange chromatography) effectively separates the modified peptide from the unmodified starting material. Confirm purity with mass spectrometry. |
| Linker Cleavage: The linker connecting the peptide to the half-life extension moiety is being cleaved in vivo. | 1. Analyze degradation products: Use mass spectrometry to analyze plasma samples and identify cleavage products. This can confirm if the linker is the weak point.2. Use a more stable linker: Redesign the linker to be more resistant to proteolysis. |
| Alternative Clearance Pathway: The peptide is being cleared by a mechanism other than renal filtration or proteolysis (e.g., receptor-mediated clearance). | 1. Investigate the mechanism of action: If the peptide is rapidly internalized upon receptor binding, a half-life extension strategy that relies on staying in circulation may be less effective.[11] Consider strategies that reduce receptor internalization if therapeutically desirable. |
Data on Half-Life Extension Strategies
The following table summarizes the typical improvements in half-life achieved with various strategies for different therapeutic peptides.
| Strategy | Example Peptide | Half-Life (Unmodified) | Half-Life (Modified) | Fold Increase |
| PEGylation | GLP-1 | ~2-5 minutes | ~5.3 hours (in rats)[12] | ~100-160 |
| Lipidation | GLP-1 (Liraglutide) | ~2 minutes | ~13 hours (in humans)[11] | ~390 |
| Fusion to ABD | Scaffold Protein (10 kDa) | Minutes | 60 hours (in mice)[8] | >1000 |
| Fusion to Fc | Factor VIII | ~12 hours | ~18 hours[6] | 1.5 |
| Glycosylation | GLP-1 Agonist | Short | Increased potency & reduced dosing frequency[4] | N/A (Efficacy Data) |
| Unnatural Amino Acids | GnRH | ~5 minutes | ~2.8 hours (Triptorelin)[12] | ~33 |
Note: Data is compiled from various sources and experimental conditions (species, route of administration) may differ. The values serve as a general comparison.
Key Experimental Protocols
Protocol 1: Site-Specific Cysteine PEGylation of a Peptide
Principle: This protocol describes the covalent attachment of a maleimide-activated PEG to a unique cysteine residue on the peptide. The maleimide group reacts specifically with the sulfhydryl group of cysteine under mild conditions.
Materials:
-
Peptide with a single cysteine residue (lyophilized, >95% purity)
-
Maleimide-activated PEG (e.g., mPEG-Mal, 20 kDa)
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.0
-
Quenching Solution: 1 M β-mercaptoethanol or Cysteine
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Superdex 75)
-
Analysis: SDS-PAGE, MALDI-TOF Mass Spectrometry
Procedure:
-
Peptide Dissolution: Dissolve the lyophilized peptide in the Conjugation Buffer to a final concentration of 1-2 mg/mL.
-
PEG Dissolution: Immediately before use, dissolve the mPEG-Maleimide in the Conjugation Buffer to achieve a 5-fold molar excess relative to the peptide.
-
Conjugation Reaction: Add the PEG solution to the peptide solution. Mix gently by inversion. Allow the reaction to proceed at room temperature for 2 hours or at 4°C overnight.
-
Quenching: Add quenching solution to a final concentration of 10 mM to react with any excess mPEG-Maleimide. Incubate for 1 hour.
-
Purification: Load the reaction mixture onto a pre-equilibrated SEC column. Elute with a suitable buffer (e.g., PBS). Collect fractions and monitor absorbance at 280 nm.
-
Analysis: Pool the fractions corresponding to the high molecular weight peak (PEGylated peptide). Analyze the purity and identity using SDS-PAGE (which will show a shift in molecular weight) and MALDI-TOF (to confirm the mass of the conjugate).
Protocol 2: In Vivo Half-Life Determination in Rats
Principle: The peptide is administered intravenously to rats, and blood samples are collected at various time points. The concentration of the peptide in the plasma is then quantified to determine its pharmacokinetic profile and terminal half-life.
Materials:
-
Test peptide (modified) and control peptide (unmodified)
-
Sprague-Dawley rats (with jugular vein cannulas for serial sampling)[1]
-
Vehicle (e.g., sterile saline or 30% PEG-400 in saline)[1]
-
Blood collection tubes (e.g., containing K2EDTA)
-
Centrifuge
-
Quantification Assay: Validated ELISA kit specific for the peptide or an LC-MS/MS method.
Procedure:
-
Acclimatization: Allow rats to acclimate to the study conditions to minimize stress.[1]
-
Dosing Preparation: Dissolve the test and control peptides in the vehicle to the desired final concentration.
-
Administration: Administer a single intravenous (IV) bolus dose of the peptide solution via the tail vein or cannula (e.g., 150 ng/kg).[1]
-
Blood Sampling: Collect blood samples (approx. 100 µL) via the jugular vein cannula at predetermined time points (e.g., 0, 2, 5, 15, 30, 60, 120, 240, 480 minutes).[1] Replace the collected volume with sterile saline.
-
Plasma Preparation: Immediately place blood samples on ice. Centrifuge at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to a new tube and store at -80°C until analysis.
-
Quantification: Measure the concentration of the peptide in each plasma sample using a validated ELISA or LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration versus time on a semi-logarithmic graph. Calculate the terminal half-life (t½) using non-compartmental pharmacokinetic software.
Visualizations
CCK Signaling Pathway
The peptide CCK-27-32-amide is an antagonist of the Cholecystokinin (CCK) receptor.[16] Understanding the receptor's natural signaling pathway is crucial for designing and interpreting experiments. CCK receptors couple to Gq proteins, activating PLC, which leads to downstream signaling through IP3/Ca2+ and DAG/PKC pathways, ultimately stimulating processes like digestive enzyme secretion from pancreatic acinar cells.[17][18][19]
Experimental Workflow for Half-Life Determination
The following diagram outlines the key steps in an in-vivo experiment to determine the pharmacokinetic profile of a modified peptide.
References
- 1. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 3. bachem.com [bachem.com]
- 4. polarispeptides.com [polarispeptides.com]
- 5. msmn.formulationbio.com [msmn.formulationbio.com]
- 6. scispace.com [scispace.com]
- 7. Human Serum Albumin and p53-Activating Peptide Fusion Protein Is Able to Promote Apoptosis and Deliver Fatty Acid-Modified Molecules | PLOS One [journals.plos.org]
- 8. Fusion to a highly stable consensus albumin binding domain allows for tunable pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sciencedaily.com [sciencedaily.com]
- 11. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 13. Unnatural amino acid technology for extending half-life - Profacgen [profacgen.com]
- 14. PEPlife: A Repository of the Half-life of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Intracellular signaling mechanisms activated by cholecystokinin-regulating synthesis and secretion of digestive enzymes in pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Cholecystokinin (CCK) Regulation of Pancreatic Acinar Cells: Physiological Actions and Signal Transduction Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating the Antagonist Activity of Cholecystokinin (27-32)-amide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cholecystokinin (27-32)-amide, a C-terminal fragment of cholecystokinin (CCK), against other well-established CCK receptor antagonists. It includes supporting experimental data, detailed protocols for validation, and visualizations of the underlying biological and experimental processes to aid in the design and interpretation of studies aimed at characterizing CCK receptor ligands.
Introduction to Cholecystokinin Receptors and Antagonists
Cholecystokinin (CCK) is a crucial peptide hormone in the gastrointestinal system and a neurotransmitter in the central nervous system. Its diverse physiological effects, including regulation of pancreatic secretion, gallbladder contraction, satiety, and anxiety, are mediated through two primary G protein-coupled receptors (GPCRs): CCK1 receptor (CCK1R, formerly CCK-A) and CCK2 receptor (CCK2R, formerly CCK-B).[1][2] Both receptors are activated by CCK, but CCK2R also binds the hormone gastrin with high affinity.[3]
Given their role in numerous physiological processes, CCK receptors are significant targets for therapeutic intervention in conditions ranging from gastrointestinal disorders to anxiety and pain.[1][4] CCK receptor antagonists are molecules that bind to these receptors but prevent their activation, thereby blocking the effects of endogenous ligands like CCK and gastrin.[5]
This compound is a C-terminal fragment of CCK that has been identified as a potent CCK receptor antagonist.[6][7] However, its pharmacological profile can be complex, exhibiting species-specific effects. For instance, it acts as a full competitive antagonist in guinea pig pancreatic acini but as a partial agonist in mouse and rat pancreas.[8] This guide compares its antagonist activity with a selection of non-selective, CCK1R-selective, and CCK2R-selective antagonists.
Comparative Analysis of CCK Receptor Antagonists
The antagonist activity of a compound is typically quantified by its binding affinity (Ki) and its functional potency (IC50). The Ki value represents the concentration of the antagonist that occupies 50% of the receptors in a competitive binding assay, with lower values indicating higher affinity. The IC50 value is the concentration of an antagonist that produces 50% inhibition of a specific functional response induced by an agonist.
Below are comparative tables summarizing the reported binding affinities and functional potencies for this compound and other key antagonists.
Table 1: Binding Affinity (Ki) of CCK Receptor Antagonists
| Antagonist | Receptor Target | Ki Value | Species/Tissue | Citation(s) |
| This compound | CCK Receptor | Data not available | - | - |
| Proglumide | Non-selective (CCK1/CCK2) | Low Affinity (µM-mM range) | Rat | [9] |
| Devazepide (L-364,718) | CCK1 Selective | 0.081 nM | Rat Pancreas | [10] |
| L-365,260 | CCK2 Selective | 1.9 nM (CCK2), 280 nM (CCK1) | Guinea Pig Brain/Stomach | [11] |
| Sograzepide (YF-476) | CCK2 Selective | 0.19 nM (CCK2), 502 nM (CCK1) | Human (cloned) | [12] |
Table 2: Functional Inhibitory Potency (IC50) of CCK Receptor Antagonists
| Antagonist | Receptor Target | IC50 Value | Species/Tissue | Citation(s) |
| This compound | CCK Receptor | Potent, but value varies | Guinea Pig Pancreas | [13] |
| Proglumide | Non-selective (CCK1/CCK2) | ~500 µM | Rat Pancreas | [9] |
| Devazepide (L-364,718) | CCK1 Selective | 81 pM | Rat Pancreas | [10] |
| L-365,260 | CCK2 Selective | 2 nM (CCK2), 280 nM (CCK1) | Guinea Pig Brain | [14] |
| Sograzepide (YF-476) | CCK2 Selective | 0.1 nM | Rat Brain | [12] |
| Lorglumide | CCK1 Selective | Potent (nM range) | Guinea Pig Gallbladder | [15][16] |
Key Experimental Protocols for Antagonist Validation
To validate the antagonist activity of a compound like this compound, a combination of binding and functional assays is essential.
Competitive Radioligand Binding Assay
This assay determines the affinity (Ki) of the antagonist for the receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from a cell line stably expressing the human CCK1 or CCK2 receptor.
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl (pH 7.4) containing MgCl2, and a protease inhibitor cocktail.
-
Competition Reaction: In a multi-well plate, incubate the cell membranes with a fixed concentration of a high-affinity radioligand (e.g., [¹²⁵I]CCK-8) and varying concentrations of the unlabeled antagonist (e.g., this compound).
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 value is determined using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a key second messenger in the CCK receptor signaling pathway.
Methodology:
-
Cell Culture: Plate cells expressing the target CCK receptor into black, clear-bottom 96- or 384-well plates and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit) in a suitable buffer, often containing probenecid to prevent dye leakage. Incubate for approximately 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the antagonist (e.g., this compound) in a separate plate.
-
Assay Procedure:
-
Place both the cell plate and the compound plate into a fluorescence imaging plate reader (e.g., FlexStation 3).
-
Establish a baseline fluorescence reading for the cells.
-
Add the antagonist at various concentrations to the wells and incubate for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of a CCK agonist (e.g., CCK-8, typically at its EC80 concentration) to stimulate the receptor.
-
Measure the change in fluorescence intensity over time.
-
-
Data Analysis: The antagonist's effect is measured as the percentage inhibition of the agonist-induced calcium response. Plot the percentage inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
Inositol Phosphate (IP) Accumulation Assay
This assay provides a direct measure of the Gq protein signaling pathway by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
Methodology:
-
Cell Stimulation: Seed cells expressing the CCK receptor in a multi-well plate. After cell adherence, starve the cells (e.g., in serum-free medium) for a few hours.
-
Antagonist Pre-incubation: Add varying concentrations of the antagonist to the cells and pre-incubate for a specified time.
-
Agonist Stimulation: Add a fixed concentration of a CCK agonist in the presence of LiCl. LiCl inhibits the degradation of IP1, allowing it to accumulate.
-
Cell Lysis: After a 30-60 minute incubation, lyse the cells using the lysis buffer provided in a commercial assay kit (e.g., IP-One HTRF® kit).
-
Detection: Perform the IP1 detection step according to the manufacturer's protocol. This typically involves a competitive immunoassay using fluorescence resonance energy transfer (FRET).
-
Data Analysis: The FRET signal is inversely proportional to the concentration of IP1 produced. Calculate the percentage inhibition of the agonist-induced IP1 accumulation for each antagonist concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Pathways and Workflows
Diagrams are essential for conceptualizing the complex biological and experimental processes involved in antagonist validation.
Caption: CCK Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Validation.
References
- 1. Cholecystokinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. 7tmantibodies.com [7tmantibodies.com]
- 3. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Proglumide used for? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of a cholecystokinin analogue with partial agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proglumide antagonizes cholecystokinin effects on plasma glucose and insulin in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. medkoo.com [medkoo.com]
- 15. Involvement of endogenous CCK and CCK1 receptors in colonic motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological properties of lorglumide as a member of a new class of cholecystokinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cholecystokinin (CCK) Receptor Antagonists: Focusing on Cholecystokinin (27-32)-amide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Cholecystokinin (27-32)-amide with other prominent Cholecystokinin (CCK) receptor antagonists. The information presented is curated from experimental data to assist in the selection of appropriate antagonists for research and drug development purposes.
Introduction to CCK Receptors and Antagonists
Cholecystokinin (CCK) is a peptide hormone that plays crucial roles in the gastrointestinal system and the central nervous system. Its effects are mediated through two G-protein coupled receptors: the CCK-A (CCK1) receptor, primarily found in the periphery (e.g., pancreas, gallbladder), and the CCK-B (CCK2) receptor, which is abundant in the brain and stomach.[1] CCK receptor antagonists are valuable tools for studying the physiological functions of CCK and hold therapeutic potential for various disorders, including gastrointestinal motility issues, anxiety, and pain.[1] These antagonists can be broadly classified as either peptide or non-peptide in nature and can exhibit selectivity for either the CCK-A or CCK-B receptor subtype.
Comparative Analysis of Binding Affinities
The binding affinities of various CCK receptor antagonists, including a derivative of this compound, for CCK-A and CCK-B receptors are summarized in the table below. This data, compiled from multiple studies, provides a quantitative comparison of their potencies. It is important to note that variations in experimental conditions (e.g., radioligand used, tissue source) can influence the reported values.
| Compound | Receptor Subtype | Reported Affinity (IC50 or Ki) | Species/Tissue | Reference |
| CBZ-CCK-27-32-NH2 | CCK-B | ~5 µM (IC50) | Pancreatic acini | [2] |
| Lorglumide | CCK-A | 84 nM (IC50) | Human CCK1 transfected cells | Reaction Biology |
| Devazepide (L-364,718) | CCK-A | 5 nM (IC50) | Human CCKA transfected COS-7 cells | [3] |
| CCK-B | >1000 nM (IC50) | Human CCKB transfected COS-7 cells | [3] | |
| L-365,260 | CCK-B | 10 nM (IC50) | Human CCKB transfected COS-7 cells | [3] |
| CCK-A | 500 nM (IC50) | Human CCKA transfected COS-7 cells | [3] | |
| Proglumide | Non-selective | 0.3 mM (IC50) | Pancreatic acini | [2] |
Note: CBZ-CCK-27-32-NH2 is a benzoyl-protected derivative of this compound. The data indicates that this compound and its derivatives are relatively weak antagonists compared to non-peptide antagonists like Devazepide and L-365,260.[2]
Signaling Pathways and Experimental Workflows
The activation of CCK receptors initiates intracellular signaling cascades that are crucial for their physiological effects. The following diagrams illustrate the primary signaling pathway for CCK receptors and a typical experimental workflow for characterizing CCK receptor antagonists.
Caption: CCK Receptor Signaling Pathway.
Caption: Workflow for Characterizing CCK Antagonists.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay (Competitive)
This protocol is used to determine the binding affinity (Ki or IC50) of a test compound for CCK receptors.
1. Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing either human CCK-A or CCK-B receptors.
-
Radioligand: [125I]-CCK-8 (a high-affinity radiolabeled ligand for both receptor subtypes).
-
Test Compound: this compound or other CCK receptor antagonists.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
2. Procedure:
-
In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the unlabeled test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled CCK-8 (e.g., 1 µM).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: Intracellular Calcium Mobilization
This protocol measures the ability of a compound to antagonize CCK-induced intracellular calcium release, a key functional response mediated by CCK receptors.
1. Materials:
-
Cells: Cells stably expressing either CCK-A or CCK-B receptors (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.
-
CCK-8 (agonist).
-
Test Compound: this compound or other CCK receptor antagonists.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence plate reader with injection capabilities.
2. Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of the test compound (antagonist) to the wells and incubate for a short period.
-
Measure the baseline fluorescence using the plate reader.
-
Inject a fixed concentration of the agonist (CCK-8, typically at its EC80) into the wells and immediately begin recording the fluorescence intensity over time.
3. Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the logarithm of the antagonist concentration.
-
Fit the data to a dose-response curve to determine the IC50 of the antagonist.
-
The pA2 value, a measure of antagonist potency, can be calculated from Schild analysis if the antagonism is competitive.
Conclusion
This guide provides a comparative overview of this compound and other CCK receptor antagonists, supported by quantitative data and detailed experimental protocols. The data indicates that while this compound is an antagonist of the CCK receptor, it exhibits significantly lower potency compared to many non-peptide antagonists. The choice of an appropriate antagonist will depend on the specific requirements of the research, including the desired receptor selectivity and potency. The provided experimental workflows and protocols offer a foundation for the in-house characterization and comparison of these and other novel CCK receptor modulators.
References
A Comparative Guide to CCK-A Receptor Antagonists: Cholecystokinin (27-32)-amide versus Devazepide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent antagonists of the Cholecystokinin-A (CCK-A) receptor: the peptide fragment Cholecystokinin (27-32)-amide and the non-peptide small molecule devazepide. This document outlines their performance based on available experimental data, details relevant experimental protocols, and visualizes key pathways and workflows.
Introduction to CCK-A Receptor Antagonism
The Cholecystokinin-A (CCK-A) receptor, a G-protein coupled receptor (GPCR), plays a crucial role in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, satiety signaling, and gastrointestinal motility.[1] Antagonists of this receptor are valuable tools for studying its function and hold therapeutic potential for conditions such as gastrointestinal disorders, anxiety, and certain types of cancer.[1][2] This guide focuses on a comparative analysis of a peptide-based antagonist, this compound, and a benzodiazepine-based antagonist, devazepide.
Quantitative Comparison of Antagonist Performance
The following tables summarize the available quantitative data for this compound and devazepide, focusing on their binding affinity for the CCK-A receptor. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with this in mind.
Table 1: Binding Affinity (IC50) at the CCK-A Receptor
| Compound | Chemical Class | Species | Tissue/Cell Line | Radioligand | IC50 | Citation(s) |
| Devazepide | Benzodiazepine | Rat | Pancreas | 125I-CCK | 81 pM | [3] |
| Devazepide | Bovine | Gallbladder | 125I-CCK | 45 pM | [3] | |
| Devazepide | Guinea Pig | Brain | 125I-CCK | 245 nM | [3] | |
| CBZ-CCK-27-32-NH2* | Peptide | Not Specified | Pancreatic Acini | 125I-CCK | ~ 5 µM | [4][5] |
*Note: Data is for the carbobenzoxy (CBZ) derivative of this compound.
Key Observation: Devazepide exhibits significantly higher potency, with IC50 values in the picomolar to low nanomolar range, indicating a very strong binding affinity for the CCK-A receptor across different species. In contrast, the peptide-based antagonist, represented by its derivative, has a much lower affinity, with an IC50 in the micromolar range. This substantial difference in potency is a critical factor in selecting an antagonist for experimental or therapeutic purposes.
Signaling Pathways and Experimental Workflows
To understand the context of CCK-A receptor antagonism, it is essential to visualize the associated signaling pathways and the experimental workflows used to characterize these antagonists.
CCK-A Receptor Signaling Pathway
Activation of the CCK-A receptor by its endogenous ligand, cholecystokinin (CCK), primarily initiates a Gq-mediated signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream events ultimately lead to the physiological responses associated with CCK-A receptor activation.
CCK-A Receptor Gq-mediated signaling pathway.
Experimental Workflow: Comparative Antagonist Evaluation
The following diagram illustrates a typical workflow for comparing the efficacy of CCK-A receptor antagonists like this compound and devazepide. This process involves both binding and functional assays to provide a comprehensive understanding of their antagonistic properties.
Workflow for comparing CCK-A receptor antagonists.
Logical Relationship of Ligands
The diagram below illustrates the relationship between the endogenous agonist (CCK), the peptide antagonist, and the non-peptide antagonist at the CCK-A receptor.
Ligand interactions at the CCK-A receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize CCK-A receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or IC50) of a compound for the CCK-A receptor by measuring its ability to displace a radiolabeled ligand.
1. Materials:
-
CCK-A receptor-expressing cell membranes or tissue homogenates.
-
Radioligand (e.g., 125I-CCK-8).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Test compounds: this compound and devazepide at various concentrations.
-
Non-specific binding control (e.g., a high concentration of unlabeled CCK-8).
-
Glass fiber filters.
-
Scintillation counter.
2. Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Add the radioligand to all wells to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Calcium Mobilization
This assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium, a key downstream event in CCK-A receptor signaling.
1. Materials:
-
CCK-A receptor-expressing cells (e.g., CHO-CCKAR or HEK293-CCKAR).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
CCK-A receptor agonist (e.g., CCK-8).
-
Test compounds: this compound and devazepide at various concentrations.
-
A fluorescence plate reader with an injection port.
2. Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compounds (antagonists) at various concentrations to the wells and incubate for a specified period.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the agonist (CCK-8) at a concentration that elicits a submaximal response (e.g., EC80) and record the change in fluorescence over time.
-
The peak fluorescence intensity reflects the increase in intracellular calcium.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 of the antagonist.
-
The Schild analysis can be used to determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve.
Conclusion
This comparative guide highlights the significant differences in potency between the peptide-based antagonist, this compound, and the non-peptide antagonist, devazepide, in their interaction with the CCK-A receptor. Devazepide is a highly potent antagonist with picomolar to nanomolar affinity, making it a valuable tool for in vitro and in vivo studies requiring strong and specific receptor blockade. This compound and its derivatives are considerably less potent. The choice of antagonist will ultimately depend on the specific requirements of the research, including the desired potency, mode of administration, and the experimental system being used. The provided experimental protocols and visualizations offer a foundational understanding for researchers entering this area of study.
References
- 1. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]
- 2. Devazepide, a nonpeptide antagonist of CCK receptors, induces apoptosis and inhibits Ewing tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cholecystokinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Receptor Selectivity Profile of Cholecystokinin (27-32)-amide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor selectivity profile of Cholecystokinin (27-32)-amide, a key antagonist of cholecystokinin (CCK) receptors, against other notable CCK receptor ligands. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to Cholecystokinin Receptors and Ligands
Cholecystokinin (CCK) receptors are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes, including digestion, appetite control, and anxiety. There are two main subtypes: CCK1 (formerly CCK-A for "alimentary") and CCK2 (formerly CCK-B for "brain"). The CCK1 receptor is predominantly found in the gastrointestinal system, including the pancreas and gallbladder, while the CCK2 receptor is abundant in the brain and stomach.[1] These receptors are activated by the endogenous peptide hormones cholecystokinin and gastrin. The distinct tissue distribution and ligand selectivity of CCK1 and CCK2 receptors make them attractive targets for therapeutic intervention in a range of disorders.
This compound, a fragment of the full CCK peptide, acts as a competitive antagonist at CCK receptors. Understanding its binding affinity and selectivity in comparison to endogenous agonists and other synthetic antagonists is critical for its application in pharmacological research.
Comparative Receptor Binding Affinity
The following table summarizes the binding affinities (Ki or IC50 values) of this compound and other key ligands for the human CCK1 and CCK2 receptors. Lower values indicate higher binding affinity.
| Ligand | Receptor Subtype | Binding Affinity (Ki/IC50) | Ligand Type | Reference |
| This compound (CBZ-CCK-27-32-NH2) | CCK1 | ~3,000 nM (Ki) | Antagonist | [2] |
| CCK2 | ~600 - 3,000 nM (IC50/Ki) | Antagonist | [2][3] | |
| CCK-8 (sulfated) | CCK1 | 0.6 - 1 nM (Ki) | Agonist | |
| CCK2 | 0.3 - 1 nM (Ki) | Agonist | ||
| Gastrin | CCK1 | >1,000 nM (Ki) | Agonist | |
| CCK2 | 0.3 - 1 nM (Ki) | Agonist | ||
| Devazepide (L-364,718) | CCK1 | 0.08 - 5 nM (IC50) | Antagonist | [4] |
| CCK2 | ~1,000 nM (IC50) | Antagonist | [4] | |
| L-365,260 | CCK1 | ~50 nM (IC50) | Antagonist | [4] |
| CCK2 | 2 - 10 nM (IC50) | Antagonist | [3][4] |
Signaling Pathways of CCK Receptors
Both CCK1 and CCK2 receptors are coupled to the Gq alpha subunit of heterotrimeric G proteins. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological responses associated with CCK receptor activation.
Figure 1. Simplified signaling pathway of CCK receptors.
Experimental Protocols
The binding affinities presented in this guide are typically determined using competitive radioligand binding assays.
Objective: To determine the affinity (Ki or IC50) of a test compound (e.g., this compound) for CCK1 and CCK2 receptors.
Materials:
-
Cell membranes or whole cells expressing either human CCK1 or CCK2 receptors.
-
Radioligand: Typically 125I-labeled CCK-8, which binds to both receptor subtypes with high affinity.
-
Test compounds: this compound and other ligands for comparison.
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl2, bovine serum albumin, and a protease inhibitor like bacitracin).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A constant concentration of the radioligand is incubated with the receptor preparation in the assay buffer.
-
Competition: Increasing concentrations of the unlabeled test compound are added to the incubation mixture.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Figure 2. General workflow for a competitive radioligand binding assay.
Conclusion
This compound is a competitive antagonist of CCK receptors with a moderate affinity, showing some selectivity towards the CCK2 receptor. In comparison to highly potent and selective antagonists like Devazepide for CCK1 and L-365,260 for CCK2, this compound serves as a useful tool for in vitro studies but may have limitations for in vivo applications where higher potency and selectivity are often required. This guide provides a foundational understanding of its receptor binding profile, which is essential for its effective use in pharmacological research and the development of novel therapeutics targeting the cholecystokinin system.
References
Unveiling the Cross-Reactivity Profile of Cholecystokinin (27-32)-amide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of Cholecystokinin (27-32)-amide, a notable antagonist of cholecystokinin (CCK) receptors. By examining its binding affinities for CCK-A (alimentary) and CCK-B (brain)/gastrin receptors, this document offers valuable insights for researchers engaged in gastroenterology, neuroscience, and pharmacology. The information presented herein is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key experiments.
Comparative Analysis of Binding Affinity
This compound and its carbobenzyloxy-protected form (CBZ-CCK(27-32)-NH2) have been evaluated for their ability to antagonize cholecystokinin receptors. The following table summarizes the available quantitative data on the binding affinity of CBZ-CCK(27-32)-NH2 for CCK-A and CCK-B receptors. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, such as tissue preparations and radioligands used.
| Compound | Receptor Subtype | Tissue/Cell Line | Radioligand | IC50 | Reference |
| CBZ-CCK(27-32)-NH2 | CCK-A | Guinea Pig Pancreatic Acini | 125I-CCK | ~ 5 µM | [1][2][3] |
| CBZ-CCK-(27-32)-NH2 | CCK-A | Guinea Pig Gallbladder Muscle & Pancreatic Acinar Cells | 125I-BH-CCK-8 | 1 µM | [4] |
| CBZ-CCK(27-32)-NH2 | CCK-B | Human Small Cell Lung Cancer (SCLC) Cells | 125I-CCK-8 | 100 µM | [5] |
| CBZ-CCK-27–32-NH2 | CCK-B | Guinea Pig Chief Cells | 125I-BH-CCK-8 or 125I-gastrin-17-I | Estimated ~600 nM* | [6] |
*This value is estimated based on the reported relative potency where CBZ-CCK-27–32-NH2 was 300-fold less potent than L-365,260, which had an IC50 of 2 nM in the same study.
The data suggests that CBZ-CCK(27-32)-NH2 acts as an antagonist at both CCK-A and CCK-B receptors, albeit with differing potencies depending on the specific tissue and experimental setup. The affinity for the CCK-A receptor appears to be in the low micromolar range, while its affinity for the CCK-B receptor shows greater variability across different studies.
Experimental Methodologies
The binding affinities presented in this guide were primarily determined using competitive radioligand binding assays. Below is a detailed, representative protocol synthesized from the methodologies described in the cited literature.
Radioligand Binding Assay for CCK Receptor Affinity
Objective: To determine the binding affinity (IC50) of a test compound (e.g., CBZ-CCK(27-32)-NH2) for CCK-A and CCK-B receptors by measuring its ability to compete with a radiolabeled ligand for receptor binding.
Materials:
-
Tissue/Cell Preparation: Membranes prepared from tissues or cells expressing the target CCK receptor subtype (e.g., guinea pig pancreas for CCK-A, human SCLC cells for CCK-B).
-
Radioligand: A high-affinity radiolabeled CCK receptor ligand, such as 125I-Cholecystokinin-8 (125I-CCK-8) or 125I-Bolton-Hunter-labeled CCK-8 (125I-BH-CCK-8).
-
Test Compound: this compound or its analogue.
-
Incubation Buffer: A suitable buffer, typically containing bovine serum albumin (BSA) to prevent non-specific binding.
-
Wash Buffer: Cold buffer to terminate the binding reaction.
-
Instrumentation: Gamma counter for measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the incubation buffer.
-
Assay Setup: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a set period (e.g., 30-60 minutes) to allow binding to reach equilibrium.
-
Termination and Separation: Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the test compound concentration. The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve. Non-specific binding is determined in the presence of a saturating concentration of an unlabeled standard ligand.
Cholecystokinin Receptor Signaling Pathways
Both CCK-A and CCK-B receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. Activation of these receptors initiates a signaling cascade that leads to the mobilization of intracellular calcium, a key event in mediating the physiological effects of cholecystokinin.
References
- 1. Cholecystokinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pancreatic receptors for cholecystokinin: evidence for three receptor classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. cck-a receptor antagonist: Topics by Science.gov [science.gov]
- 5. CCK antagonists interact with CCK-B receptors on human small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Cholecystokinin (27-32)-amide in Blocking CCK-8 Induced Effects
For Immediate Release
A Comprehensive Analysis of Cholecystokinin (27-32)-amide as a Competitive Antagonist to Cholecystokinin-8 (CCK-8), with Supporting Experimental Data and Protocols.
This guide provides a detailed comparison of the efficacy of this compound in blocking the physiological effects induced by the sulfated octapeptide cholecystokinin-8 (CCK-8). It is intended for researchers, scientists, and professionals in drug development seeking to understand the antagonistic properties of this peptide fragment. This document summarizes quantitative data, presents detailed experimental methodologies, and visualizes key signaling pathways and workflows.
Introduction to Cholecystokinin and its Antagonism
Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system. Its biologically active fragment, CCK-8, mediates various physiological processes, including pancreatic enzyme secretion, gallbladder contraction, gastric acid secretion, and satiety signaling. These effects are primarily mediated through two G-protein coupled receptors: CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B) receptors.
This compound is a C-terminal hexapeptide fragment of CCK that has been identified as a potent and competitive antagonist of CCK receptors. Understanding its efficacy in blocking CCK-8 induced effects is vital for the development of therapeutic agents targeting CCK-mediated pathways, which are implicated in various disorders, including pancreatitis, gastrointestinal motility disorders, and certain types of cancer.
Comparative Efficacy Data
The following tables summarize the available quantitative data comparing the efficacy of this compound and its derivatives with other common CCK receptor antagonists in blocking various CCK-8 induced physiological responses.
| Antagonist | Target | Assay | Species | IC50 / Ki | Citation |
| CBZ-CCK-(27-32)-NH2 | CCK Receptor | Inhibition of CCK-8 stimulated amylase secretion | Guinea Pig | 3 µM | [1] |
| Proglumide | CCK Receptor | Inhibition of CCK-8 stimulated amylase secretion | Guinea Pig | > 1 mM | [1] |
| Lorglumide | CCK1 Receptor | Inhibition of CCK-8 stimulated amylase secretion | Guinea Pig | 10 nM | [1] |
| Devazepide (L-364,718) | CCK1 Receptor | Inhibition of CCK-8 stimulated amylase secretion | Guinea Pig | 0.3 nM | [1] |
Table 1: Comparative Inhibition of CCK-8 Stimulated Pancreatic Amylase Secretion. CBZ-CCK-(27-32)-NH2 refers to a benzoylated form of the hexapeptide.
| Antagonist | Target | Assay | Species | IC50 | Citation |
| CBZ-CCK-(27-32)-NH2 | CCK Receptor | Inhibition of CCK-8 stimulated smooth muscle contraction | Guinea Pig | 3 µM | [1] |
| Proglumide | CCK Receptor | Inhibition of CCK-8 stimulated smooth muscle contraction | Guinea Pig | > 1 mM | [1] |
| Lorglumide | CCK1 Receptor | Inhibition of CCK-8 stimulated smooth muscle contraction | Guinea Pig | 10 nM | [1] |
| Devazepide (L-364,718) | CCK1 Receptor | Inhibition of CCK-8 stimulated smooth muscle contraction | Guinea Pig | 0.4 µM | [1] |
Table 2: Comparative Inhibition of CCK-8 Stimulated Gastric Smooth Muscle Contraction.
| Antagonist | Target | Assay | Species | Effect | Citation |
| This compound | CCK Receptor | Inhibition of CCK-8 induced gallbladder contraction | In vivo (Dog) | Dose-dependent inhibition | [2] |
| Proglumide | CCK Receptor | Inhibition of CCK-8 induced gallbladder contraction | In vivo (Dog) | Dose-dependent inhibition | [2] |
| Z-CCK-27-32-NH2 | CCK Receptor | Inhibition of gastrin-induced gastric acid secretion | In vivo (Rat) | Effective inhibition | [3] |
| Loxiglumide | CCK1 Receptor | Inhibition of meal-stimulated gastric acid secretion | Human | Significant inhibition | [4] |
Table 3: Qualitative Comparison of in vivo Efficacy. Z-CCK-27-32-NH2 refers to a benzyloxycarbonyl-protected form of the hexapeptide.
Signaling Pathways and Mechanism of Antagonism
CCK-8 binding to CCK1 and CCK2 receptors primarily activates the Gq alpha subunit of the heterotrimeric G-protein. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound acts as a competitive antagonist by binding to the CCK receptors, thereby preventing CCK-8 from initiating this signaling cascade.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Pancreatic Acini Amylase Secretion Assay
This in vitro assay measures the ability of an antagonist to inhibit CCK-8-stimulated amylase release from isolated pancreatic acini.
Protocol Details:
-
Preparation of Pancreatic Acini: Pancreata from male guinea pigs are minced and digested with collagenase in a HEPES-Ringer buffer. The resulting acini are filtered, washed, and resuspended in fresh buffer.
-
Incubation: Acini are pre-incubated with varying concentrations of the antagonist (e.g., this compound) for 15 minutes at 37°C.
-
Stimulation: A submaximal concentration of CCK-8 (e.g., 100 pM) is added, and the incubation continues for an additional 30 minutes.
-
Amylase Measurement: The reaction is stopped by centrifugation. Amylase activity in the supernatant is determined using a quantitative colorimetric assay, measuring the hydrolysis of a starch substrate.
-
Data Analysis: The inhibitory effect of the antagonist is calculated as the percentage reduction in CCK-8-stimulated amylase release compared to the control (CCK-8 alone). IC50 values are determined from the dose-response curves.
In Vitro Smooth Muscle Contraction Assay
This assay assesses the ability of an antagonist to inhibit CCK-8-induced contraction of isolated smooth muscle strips, typically from the gallbladder or stomach.
Protocol Details:
-
Tissue Preparation: Smooth muscle strips are dissected from the guinea pig gallbladder or stomach and mounted in an organ bath containing Krebs-Ringer bicarbonate solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Equilibration: The muscle strips are allowed to equilibrate under a resting tension for at least 60 minutes.
-
Antagonist Incubation: The antagonist is added to the organ bath at various concentrations and incubated for a set period (e.g., 20 minutes).
-
CCK-8 Stimulation: A cumulative concentration-response curve to CCK-8 is generated in the absence and presence of the antagonist.
-
Measurement: The isometric contraction of the muscle strips is recorded using a force transducer.
-
Data Analysis: The antagonistic potency is determined by the rightward shift of the CCK-8 concentration-response curve and can be expressed as a pA2 value or IC50.
Conclusion
The available data indicate that this compound and its derivatives are effective antagonists of CCK-8-induced effects, albeit with varying potencies depending on the specific physiological response and the chemical modifications of the peptide. While potent non-peptide antagonists like devazepide and lorglumide show higher affinity for the CCK1 receptor, peptide-based antagonists like this compound provide valuable tools for studying the structure-activity relationships of the CCK receptor system. Further quantitative studies are warranted to fully elucidate the comparative efficacy of the unmodified this compound across a broader range of CCK-8 mediated physiological actions. The experimental protocols and signaling pathway diagrams provided herein offer a robust framework for such future investigations.
References
- 1. Control of gallbladder contractions by cholecystokinin through cholecystokinin-A receptors on gallbladder interstitial cells of Cajal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of cholecystokinin in the regulation of liquid gastric emptying and gastric motility in humans: studies with the CCK antagonist loxiglumide - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Cholecystokinin (27-32)-amide's Effect on Pancreatic Secretion: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo effects of Cholecystokinin (27-32)-amide (CCK-6) and other key secretagogues on pancreatic secretion. The information presented is based on available experimental data to facilitate an objective evaluation of these compounds.
Executive Summary
Cholecystokinin (CCK) is a critical peptide hormone in the regulation of pancreatic exocrine secretion. While various fragments of CCK have been studied, this guide focuses on the in vivo validation of this compound (CCK-6). Our review of the scientific literature indicates a notable lack of in vivo studies demonstrating a stimulatory effect of CCK-6 on pancreatic secretion. In fact, some sources characterize CCK-6 as a cholecystokinin receptor antagonist[1]. In contrast, extensive in vivo data is available for other CCK analogues, such as CCK-8 and CCK-58, as well as alternative pancreatic secretagogues like bombesin and secretin. This guide presents a comparative overview of the available quantitative data for these alternatives, detailed experimental protocols for in vivo pancreatic secretion studies, and an illustration of the established signaling pathways.
Comparative Analysis of Pancreatic Secretagogues
The following tables summarize the in vivo effects of various compounds on pancreatic secretion, providing a benchmark against which the potential effects of CCK-6 could be evaluated.
Table 1: In Vivo Effects of CCK Analogs on Pancreatic Secretion in Rats
| Compound | Dose Range | Route of Administration | Measured Parameter | Key Findings |
| CCK-8 | 0.03 - 0.12 µg/kg/h | Intravenous infusion | Pancreatic juice volume and amylase output | Dose-dependent increase in both volume and amylase output.[2] |
| CCK-8 | 5, 10, and 20 pmol/kg/h | Intravenous infusion | Amylase, lipase, trypsin, and chymotrypsin secretion | Significant increase in all enzymes at the medium dose, with further increases in amylase and trypsin at the highest dose. |
| CCK-58 | 10 and 30 pmol/kg/h | Intravenous infusion | Pancreatic protein secretion and fluid secretion | More potent than CCK-8 in stimulating protein secretion and uniquely stimulated fluid secretion.[3] |
Table 2: In Vivo Effects of Alternative Pancreatic Secretagogues in Rats
| Compound | Dose Range | Route of Administration | Measured Parameter | Key Findings |
| Bombesin | 1 and 10 µg/kg | Subcutaneous injection (3x daily for 5 days) | Pancreatic weight, protein, RNA, and enzyme content | Induced pancreatic growth (hypertrophy). |
| Secretin | 0.03 CU/kg/h | Intravenous infusion | Pancreatic juice volume | Potentiated the effects of CCK-8 on juice volume and amylase output.[2] |
| Secretin | 0.25 CU/kg | Intravenous injection | Pancreatic volume, bicarbonate, and protein output | Significant increases in all parameters when co-administered with CCK-8.[4] |
Experimental Protocols
A fundamental technique for the in vivo validation of pancreatic secretagogues is the collection of pancreatic juice from a conscious, unrestrained animal model, typically a rat. This allows for the direct measurement of pancreatic exocrine function in a physiological state.
Detailed Protocol: In Vivo Pancreatic Secretion in Conscious Rats via Pancreatic Duct Cannulation
This protocol is a synthesis of established methods for the chronic collection of pancreatic juice.
1. Surgical Preparation:
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.
-
Anesthesia: An appropriate anesthetic agent is administered to induce and maintain a surgical plane of anesthesia.
-
Surgical Procedure:
-
A midline laparotomy is performed to expose the abdominal contents.
-
The common bile duct is identified, and a small incision is made.
-
A sterile, flexible cannula (e.g., silicone tubing) is inserted into the common bile duct and advanced to the point of entry into the duodenum, ensuring it does not obstruct the pancreatic duct orifice.
-
A second cannula is inserted into the duodenum for the reinfusion of bile and pancreatic juice to maintain physiological conditions.
-
The cannulas are secured with surgical silk and exteriorized through a subcutaneous tunnel to the back of the neck.
-
The abdominal incision is closed in layers.
-
2. Post-Operative Recovery:
-
Animals are housed individually and allowed to recover for 3-5 days.
-
They should have free access to food and water.
-
The exteriorized cannulas are protected by a jacket or a tethering system.
3. Experimental Procedure:
-
Fasting: Rats are typically fasted for 12-18 hours before the experiment, with free access to water.
-
Acclimatization: The animal is placed in a metabolic cage and allowed to acclimate for at least 30 minutes.
-
Basal Secretion Collection: Pancreatic juice is collected in pre-weighed tubes for a basal period (e.g., 60 minutes) to establish a baseline secretion rate. Bile is returned to the duodenum via the duodenal cannula.
-
Stimulation: The test substance (e.g., CCK-6, CCK-8, bombesin, or secretin) is administered via a previously implanted intravenous catheter (e.g., in the jugular vein) as a bolus injection or continuous infusion.
-
Stimulated Secretion Collection: Pancreatic juice is collected for a defined period following stimulation (e.g., 2-3 hours). The collection interval can be varied (e.g., every 15 or 30 minutes) to assess the time course of the secretory response.
-
Sample Analysis:
-
Volume: The volume of pancreatic juice is determined gravimetrically, assuming a density of 1 g/mL.
-
Protein Concentration: Total protein concentration is measured using a standard assay (e.g., Bradford or Lowry assay).
-
Enzyme Activity: The activity of specific pancreatic enzymes, such as amylase or lipase, is determined using established enzymatic assays.
-
4. Data Analysis:
-
The secretory response is typically expressed as the output per unit of time (e.g., µL/min for volume, µ g/min for protein, or U/min for enzyme activity).
-
Dose-response curves can be constructed by administering a range of doses of the test substance.
-
Statistical analysis is performed to compare the effects of different treatments.
Signaling Pathways
The physiological effects of cholecystokinin on pancreatic acinar cells are mediated primarily through the CCK1 receptor, a G-protein coupled receptor. The activation of this receptor initiates a cascade of intracellular signaling events culminating in the secretion of digestive enzymes.
Figure 1. Simplified signaling pathway of CCK-mediated pancreatic enzyme secretion.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo study of pancreatic secretion.
Figure 2. General workflow for in vivo validation of pancreatic secretagogues.
Conclusion
The in vivo validation of this compound's effect on pancreatic secretion is hampered by a lack of direct experimental evidence demonstrating a stimulatory role. In contrast, extensive research has characterized the potent stimulatory effects of other CCK fragments, such as CCK-8 and CCK-58, and alternative secretagogues like bombesin and secretin. The available data for these comparators, along with the detailed experimental protocols and signaling pathways presented in this guide, provide a robust framework for researchers in the field. Future in vivo studies are necessary to definitively determine the physiological role, if any, of CCK-6 in the regulation of pancreatic exocrine secretion. Based on current information, researchers and drug development professionals should exercise caution in assuming a stimulatory effect for CCK-6 and may consider focusing on well-validated alternatives for stimulating pancreatic secretion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potentiating effect of CCK and secretin on rat exocrine pancreas and its cholinergic dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Potentiation of cholecystokinin and secretin-induced pancreatic exocrine secretion by endogenous insulin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cholecystokinin (27-32)-amide and Proglumide in CCK Receptor Modulation
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Cholecystokinin (27-32)-amide and proglumide, two key modulators of cholecystokinin (CCK) receptors. This analysis is supported by experimental data on their mechanisms of action, binding affinities, and functional effects, offering insights into their distinct pharmacological profiles.
This guide synthesizes available data to benchmark the peptide fragment this compound against the non-peptide compound proglumide. While both interact with CCK receptors, their modes of action and efficacy present a study in contrasts, with implications for their use in research and potential therapeutic development.
Executive Summary of Comparative Data
The functional characteristics of this compound and proglumide are summarized below. A notable finding is the species-dependent activity of this compound, which acts as a partial agonist in rodents and an antagonist in guinea pigs. Proglumide consistently functions as a non-selective CCK receptor antagonist.
| Parameter | This compound | Proglumide |
| Compound Type | Peptide fragment | Non-peptide small molecule |
| Mechanism of Action | Species-dependent: Partial agonist (mouse, rat); Competitive antagonist (guinea pig)[1][2] | Non-selective competitive antagonist of CCK-A and CCK-B receptors[3][4] |
| Receptor Specificity | Interacts with CCK receptors | CCK-A and CCK-B receptors[3][4] |
| Functional Effect | Stimulates amylase secretion in mouse and rat pancreatic acini (partial agonist effect); Inhibits CCK-stimulated amylase secretion in guinea pig pancreatic acini[1] | Inhibits CCK-stimulated amylase release in a dose-dependent manner (0.3-10 mM)[5] |
| Oral Bioavailability | Not orally bioavailable | Orally bioavailable |
In-Depth Analysis of Receptor Interactions
This compound , also known as CCK-6, exhibits a more complex pharmacological profile that is dependent on the species being studied. In pancreatic acini from mice and rats, it acts as a partial agonist, stimulating amylase secretion, although to a lesser extent than the full agonist CCK-8.[1] In this context, its activity can be inhibited by proglumide.[1] Conversely, in guinea pig pancreatic acini, this compound does not stimulate amylase secretion on its own and instead acts as a competitive antagonist, inhibiting the effects of CCK.[1][6] This dual functionality underscores the importance of considering species differences in receptor structure and/or signaling pathways when evaluating the activity of this peptide. The sulfation of the tyrosine residue in this compound is crucial for its partial agonist activity in rodents; its desulfated counterpart acts as an antagonist.[2]
Signaling Pathways and Experimental Workflows
The interaction of agonists and antagonists with CCK receptors initiates or blocks a cascade of intracellular events. The following diagrams illustrate the primary signaling pathway activated by CCK receptor agonists and a typical experimental workflow for assessing the functional activity of compounds like this compound and proglumide.
References
- 1. Discovery of a cholecystokinin analogue with partial agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of sulfate ester in influencing biologic activity of cholecystokinin-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholecystokinin Receptor Antagonist Improves Efficacy of Chemotherapy in Murine Models of Pancreatic Cancer by Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholecystokinin Receptor Antagonist Induces Pancreatic Stellate Cell Plasticity Rendering the Tumor Microenvironment Less Oncogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo effect of proglumide on cholecystokinin-stimulated amylase release in mouse pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for Cholecystokinin (27-32)-amide
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Cholecystokinin (27-32)-amide. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The chemical, physical, and toxicological properties of this product have not been thoroughly investigated, warranting a cautious approach.[1]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is your first line of defense. The following equipment is mandatory to prevent contact and inhalation.
| PPE Category | Item | Standard/Specification |
| Eye Protection | Safety glasses with side shields or goggles | European standard - EN 166 or equivalent[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) | EN 374[2] |
| Body Protection | Long-sleeved laboratory coat | N/A |
| Respiratory Protection | Appropriate respirator | N/A |
Note: Always inspect gloves before use and observe the breakthrough time and permeability data provided by the manufacturer.[2]
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
Handling:
-
Avoid inhalation of the powder.[1]
-
Prevent contact with eyes, skin, and clothing.[1]
-
Handle in accordance with good industrial hygiene and safety practices.[2]
Storage:
-
Keep the container tightly closed.[1]
-
Store in a cool, dry place.[1]
-
Recommended storage temperature is -20°C.[1]
Emergency Procedures: First Aid and Accidental Release
In the event of an emergency, immediate and appropriate action is crucial.
First Aid Measures
| Exposure Route | Action |
| Inhalation | Move the person to fresh air and keep them comfortable. Seek medical attention.[1] |
| Skin Contact | Wash the affected area with plenty of water. If you feel unwell, call a doctor.[1] |
| Eye Contact | Rinse eyes with plenty of water. If you feel unwell, call a doctor.[1] |
| Ingestion | Rinse mouth with water. If you feel unwell, call a doctor.[1] |
Accidental Release: In case of a spill, wear a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves.[1] Sweep up the spilled material, place it in a bag, and hold it for waste disposal.[1] Take care to avoid raising dust.[1]
Disposal Plan
Proper disposal of this compound and its containers is an environmental and safety responsibility.
-
Observe all federal, state, and local environmental regulations.[1]
-
Dissolve or mix the material with a combustible solvent.[1]
-
Burn the mixture in a chemical incinerator equipped with an afterburner and scrubber.[1]
Diagrams for Procedural Clarity
To further aid in the understanding of the safety protocols, the following diagrams illustrate key workflows.
Caption: Personal Protective Equipment (PPE) Workflow.
Caption: Accidental Spill Response Workflow.
Caption: Chemical Waste Disposal Workflow.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
